Otophylloside H
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C60H90O27 |
|---|---|
Molecular Weight |
1243.3 g/mol |
IUPAC Name |
[(3S,8S,9R,10R,12R,13S,14R,17S)-17-acetyl-3-[(2R,4S,5S,6R)-5-[(2S,4R,5R,6R)-5-[(2S,4S,5R,6R)-5-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-8,14,17-trihydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] 4-hydroxybenzoate |
InChI |
InChI=1S/C60H90O27/c1-26-49(34(65)20-41(77-26)80-33-14-15-56(5)31(19-33)13-16-59(73)39(56)23-40(83-53(71)30-9-11-32(64)12-10-30)57(6)58(72,29(4)63)17-18-60(57,59)74)84-42-21-35(75-7)50(27(2)78-42)85-43-22-36(76-8)51(28(3)79-43)86-55-48(70)46(68)52(38(25-62)82-55)87-54-47(69)45(67)44(66)37(24-61)81-54/h9-13,26-28,33-52,54-55,61-62,64-70,72-74H,14-25H2,1-8H3/t26-,27-,28-,33+,34+,35-,36+,37-,38-,39-,40-,41+,42+,43+,44-,45+,46-,47-,48-,49-,50-,51-,52-,54+,55+,56+,57-,58-,59+,60-/m1/s1 |
InChI Key |
APHQTSDXMVIBRQ-NSEWFHFXSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Otophylloside H: An Undocumented Steroidal Glycoside
Despite a comprehensive search of available scientific literature and chemical databases, no specific information regarding the chemical structure, properties, or biological activities of a compound named "Otophylloside H" could be located. This suggests that "this compound" may be an uncharacterized or very recently isolated compound for which data has not yet been publicly disseminated. It is also possible that this name is erroneous or refers to a compound not yet indexed in searchable resources.
While information on this compound is unavailable, the genus Cynanchum, from which other Otophyllosides have been isolated, is a rich source of C21 steroidal glycosides. These compounds have garnered significant interest from researchers for their diverse and potent biological activities. Several other Otophylloside congeners, isolated from the roots of Cynanchum otophyllum, have been characterized and are briefly summarized below to provide context on this class of natural products.
Characterized Otophyllosides from Cynanchum otophyllum
A number of steroidal glycosides designated as Otophyllosides have been successfully isolated and structurally elucidated from Cynanchum otophyllum. These compounds share a common steroidal aglycone core with variations in their glycosidic chains and substitutions on the steroid skeleton.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |
| Otophylloside A | C₅₀H₇₈O₁₈ | 963.15 | Specific stereochemistry and glycosylation pattern. |
| Otophylloside B | C₄₉H₇₆O₁₈ | 949.12 | Differs in the sugar moieties attached to the aglycone. |
| Otophylloside F | C₄₈H₇₆O₁₆ | 909.12 | Characterized by a unique ester side chain.[] |
| Otophylloside O | C₅₆H₈₄O₂₀ | 1077.25 | Possesses an extended sugar chain.[] |
| Otophylloside T | C₄₈H₇₀O₁₈ | 935.07 | Distinctive hydroxylation and glycosylation pattern. |
This table summarizes data for related, characterized Otophylloside compounds due to the absence of information on this compound.
Biological Activities of Related Otophyllosides
Studies on the characterized Otophyllosides have revealed a range of biological activities, highlighting the therapeutic potential of this class of compounds. For instance, Otophylloside F has been investigated for its potential neuroprotective effects.[] The broader class of C21 steroidal glycosides from Cynanchum species are known to exhibit cytotoxic activities against various cancer cell lines.
General Experimental Approaches for Isolation and Characterization
The isolation and structural elucidation of steroidal glycosides like the Otophyllosides typically involve a series of chromatographic and spectroscopic techniques. A general workflow for such studies is outlined below.
Figure 1. A generalized workflow for the isolation and structural elucidation of natural products like Otophyllosides.
Caption: This diagram illustrates the typical experimental steps involved in extracting, isolating, and identifying novel compounds from plant sources.
References
Unveiling Otophylloside H: A Technical Guide to its Discovery, Natural Source, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Otophylloside H, a C21 steroidal glycoside, has emerged as a molecule of interest within the scientific community. This technical guide provides an in-depth overview of its discovery, natural origins, and current understanding of its biological activities. Drawing from key scientific literature, this document details the experimental protocols for its isolation and characterization, presents quantitative data in a structured format, and visually represents associated biological pathways. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Discovery and Natural Source
This compound was first isolated and identified in 2007 by a team of researchers led by Xiao-Xia Ma.[1] It is a naturally occurring pregnane (B1235032) glycoside found in the roots of Cynanchum otophyllum C.K. Schneid (Asclepiadaceae).[1] This plant, known as "Qingyangshen" in traditional Chinese medicine, has a history of use for treating conditions such as epilepsy and rheumatism.[2] The discovery of this compound was part of a broader phytochemical investigation into the constituents of Cynanchum otophyllum, which led to the identification of several new C21 steroidal glycosides.[1]
Table 1: General Information on this compound
| Parameter | Description | Reference |
| Compound Name | This compound | [1] |
| Compound Class | C21 Steroidal Glycoside (Pregnane Glycoside) | [1] |
| Natural Source | Roots of Cynanchum otophyllum C.K. Schneid | [1] |
| Year of Discovery | 2007 | [1] |
Physicochemical Properties and Characterization
The structure of this compound was elucidated using a combination of spectroscopic techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR).[1]
Table 2: Spectroscopic Data for this compound
| Technique | Key Findings | Reference |
| ¹H NMR | Data available in original publication | [1] |
| ¹³C NMR | Data available in original publication | [1] |
| Mass Spec | Data available in original publication | [1] |
Experimental Protocols
Isolation of this compound
The following protocol is a summary of the methodology described by Ma et al. (2007) for the isolation of this compound from the roots of Cynanchum otophyllum.[1]
Diagram 1: General Workflow for Isolation of this compound
Caption: General workflow for the isolation of this compound.
-
Plant Material Preparation: Air-dried and powdered roots of Cynanchum otophyllum were used as the starting material.
-
Extraction: The powdered roots were extracted with 95% ethanol at room temperature. The solvent was then evaporated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract was suspended in water and partitioned successively with chloroform.
-
Column Chromatography: The chloroform-soluble fraction was subjected to silica gel column chromatography.
-
Gradient Elution: The column was eluted with a gradient of chloroform-methanol to separate different fractions.
-
Purification: Fractions containing this compound were further purified by repeated column chromatography on silica gel and Sephadex LH-20 to yield the pure compound.
Structural Elucidation
The chemical structure of this compound was determined through comprehensive spectroscopic analysis as detailed in the primary literature.[1] This involved:
-
Mass Spectrometry (MS): To determine the molecular weight and formula.
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR): To establish the carbon skeleton and the connectivity of protons and carbons.
-
2D NMR (COSY, HMQC, HMBC): To confirm the assignments of proton and carbon signals and to establish long-range correlations.
Biological Activity and Potential Applications
Subsequent to its discovery, this compound has been investigated for its biological activities, with a particular focus on its neuroprotective effects.
Neuroprotective Effects
A study published in 2013 investigated the neuroprotective potential of this compound and other polyhydroxypregnane glycosides isolated from Cynanchum otophyllum.[2] The study utilized a hippocampal neuronal cell line (HT22) to assess the protective effects against cell death induced by homocysteic acid (HCA), a neurotoxic agent.[2]
Table 3: Neuroprotective Activity of this compound
| Cell Line | Inducing Agent | Assay | Concentration Range | Outcome | Reference |
| HT22 (hippocampal neurons) | Homocysteic Acid (HCA) | MTT Assay | 1 to 30 μM | Dose-dependent protective activity against HCA-induced cell death | [2] |
The findings from this study suggest that this compound may contribute to the traditional use of Cynanchum otophyllum in treating epilepsy, a condition associated with neuronal excitotoxicity.[2]
Diagram 2: Experimental Workflow for Neuroprotection Assay
Caption: Workflow for assessing the neuroprotective effects of this compound.
Future Perspectives
The discovery and initial biological evaluation of this compound open up several avenues for future research. Further studies are warranted to:
-
Elucidate the precise mechanism of action underlying its neuroprotective effects.
-
Investigate its potential therapeutic applications in other neurological disorders characterized by neuronal cell death.
-
Conduct in vivo studies to validate the in vitro findings and assess its pharmacokinetic and safety profiles.
-
Explore the structure-activity relationships of this compound and its analogues to guide the development of more potent and selective neuroprotective agents.
Conclusion
This compound, a C21 steroidal glycoside from the roots of Cynanchum otophyllum, represents a promising natural product with demonstrated neuroprotective properties in vitro. This technical guide has provided a comprehensive overview of its discovery, isolation, characterization, and biological activity. The detailed methodologies and structured data presented herein are intended to facilitate further research and development of this intriguing molecule for potential therapeutic applications.
References
Unlocking the Potential of Cynanchum otophyllum: A Technical Guide to Otophylloside H
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Cynanchum otophyllum as a primary source of Otophylloside H, a pregnane (B1235032) glycoside with significant research potential. The document outlines the isolation, characterization, and potential biological activities of this compound, offering a valuable resource for its further investigation and development.
Introduction to Cynanchum otophyllum and its Bioactive Constituents
Cynanchum otophyllum Schneid., a member of the Apocynaceae family, is a perennial herbaceous liana predominantly found in the Yunnan province of China.[1][2] Traditionally, its roots, known as "Qingyangshen," have been used in Chinese medicine to treat conditions such as epilepsy and inflammatory diseases.[1][2] Phytochemical investigations of this plant have revealed a rich diversity of C-21 steroidal glycosides, which are believed to be the primary contributors to its therapeutic effects.[1][3][4] Among these, the otophyllosides, including this compound, represent a significant class of compounds with potential pharmacological value.[5]
This compound: A Pregnane Glycoside of Interest
This compound is a C-21 steroidal glycoside that has been isolated from the roots of Cynanchum otophyllum.[5][6] While research specifically focused on this compound is emerging, the broader family of otophyllosides and related compounds from this plant have demonstrated a range of biological activities, including neuroprotective and cytotoxic effects.[4][7] This suggests that this compound may hold therapeutic potential, warranting further investigation.
Isolation and Purification of this compound
The isolation of this compound from Cynanchum otophyllum involves a multi-step process of extraction and chromatographic separation. While a specific yield for this compound is not extensively reported in the literature, the general procedure for isolating C-21 steroidal glycosides from this plant can be adapted.
General Experimental Protocol
The following protocol is a composite methodology based on the techniques described for the isolation of C-21 steroidal glycosides from Cynanchum otophyllum.
1. Plant Material Collection and Preparation:
- Collect the roots of Cynanchum otophyllum.
- Wash the roots thoroughly to remove any soil and debris.
- Air-dry the roots in a shaded, well-ventilated area until they are completely dry.
- Grind the dried roots into a coarse powder.
2. Extraction:
- Macerate the powdered root material with a suitable solvent, such as chloroform (B151607) or ethanol, at room temperature for an extended period.[3][8]
- Alternatively, employ Soxhlet extraction for a more exhaustive extraction process.
- Filter the extract to remove the plant debris.
- Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
3. Chromatographic Purification:
- Subject the crude extract to column chromatography using a silica (B1680970) gel stationary phase.
- Elute the column with a gradient of solvents, typically starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with ethyl acetate (B1210297) and then methanol.
- Collect fractions and monitor them using Thin Layer Chromatography (TLC).
- Combine fractions with similar TLC profiles.
- Further purify the fractions containing the target compound(s) using repeated column chromatography on different stationary phases, such as MCI gel or ODS (C18).[8]
- For final purification to obtain this compound, utilize semi-preparative High-Performance Liquid Chromatography (HPLC).[8]
4. Structure Elucidation:
- Confirm the structure of the isolated this compound using spectroscopic techniques, including:
- Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
- Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D): To elucidate the complete chemical structure, including the stereochemistry.[3][7]
Experimental Workflow Diagram
Caption: Experimental workflow for the isolation and purification of this compound.
Quantitative Data of C-21 Steroidal Glycosides from Cynanchum otophyllum
| Compound Name | Aglycone Structure | Glycosidic Chain | Reported Biological Activity | Reference |
| Otophylloside B | Qingyangshengenin | β-D-cymaropyranosyl-(1→4)-β-D-oleandropyranosyl-(1→4)-β-D-cymaropyranosyl-(1→4)-β-D-cymaropyranoside | Antiepileptic, Neuroprotective | [4][6][8] |
| This compound | Qingyangshengenin | β-D-glucopyranosyl-(1→4)-β-D-glucopyranosyl-(1→4)-β-D-cymaropyranosyl-(1→4)-β-D-oleandropyranosyl-(1→4)-β-D-digitoxopyranoside | Epilepsy research | [5][6] |
| Caudatin | Caudatin | - | Anticancer, Antiangiogenic | [6] |
| Cynanchin A | Cynanchin A | - | Cytotoxic | [3] |
| Otophylloside A | Not specified | Not specified | Antiepileptic | [4][9] |
Potential Biological Activities and Signaling Pathways
While the specific biological activities of this compound are still under investigation, related C-21 steroidal glycosides from Cynanchum otophyllum have shown promising neuroprotective and cytotoxic effects.[4][7] For instance, Otophylloside B has demonstrated protective effects against Aβ toxicity, suggesting a potential role in neurodegenerative disease research.[6] The cytotoxic activities of other compounds against various cancer cell lines indicate a potential for anticancer drug discovery.[3][7]
Based on the known activities of similar natural products, a hypothetical signaling pathway for the potential neuroprotective effects of this compound could involve the modulation of apoptotic pathways.
Hypothetical Neuroprotective Signaling Pathway
Caption: Hypothetical neuroprotective signaling pathway of this compound.
Future Directions and Conclusion
Cynanchum otophyllum is a promising source of the C-21 steroidal glycoside, this compound. While further research is required to fully elucidate its pharmacological profile, the existing data on related compounds suggests its potential in the fields of neuroprotection and oncology. The methodologies outlined in this guide provide a framework for the consistent isolation and characterization of this compound, paving the way for more detailed preclinical and clinical investigations. Future studies should focus on optimizing the extraction and purification processes to improve yields, conducting comprehensive biological screenings to identify its primary therapeutic activities, and elucidating its precise mechanisms of action. Such efforts will be crucial in unlocking the full therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Traditional uses and phytochemical constituents of Cynanchum otophyllum C. K. Schneid (Qingyangshen) [wfcms.org]
- 3. Item - Chemical constituents with potential cytotoxic activities from Cynanchum otophyllum - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 4. researchgate.net [researchgate.net]
- 5. New pregnane glycosides from the roots of Cynanchum otophyllum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Chemical constituents with potential cytotoxic activities from Cynanchum otophyllum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [C21 steroids from roots of Cynanchum otophyllum] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemical constituents from ethyl acetate extract of<i> Cynanchum otophyllum</i> Schneid. [jcpu.cpu.edu.cn]
Preliminary Investigation of the Neuroprotective Potential of Otophylloside H
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by the progressive loss of neuronal structure and function. A key pathological mechanism contributing to this neuronal demise is excitotoxicity, often initiated by excessive stimulation of glutamate (B1630785) receptors, leading to oxidative stress and subsequent cell death. Consequently, the identification of novel neuroprotective agents that can mitigate these effects is a critical area of research. Otophylloside H, a polyhydroxypregnane glycoside isolated from the medicinal plant Cynanchum otophyllum, has emerged as a compound of interest. Preliminary studies have indicated its potential to protect neuronal cells from excitotoxicity-induced damage.[1]
This technical guide provides a comprehensive overview of the current understanding of this compound's neuroprotective effects, focusing on its activity against homocysteic acid (HCA)-induced cell death in the HT22 hippocampal neuronal cell line.[1] It details the experimental protocols for assessing its neuroprotective capacity and explores the putative signaling pathways that may be involved.
Experimental Protocols
The following sections describe the detailed methodologies for investigating the neuroprotective effects of this compound.
Cell Culture and Maintenance
The HT22 mouse hippocampal neuronal cell line is a widely used in vitro model for studying glutamate- and HCA-induced oxidative stress as it lacks ionotropic glutamate receptors.
-
Cell Line: HT22 mouse hippocampal neuronal cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Cells are passaged upon reaching 70-80% confluency.
Assessment of Neuroprotective Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability by measuring mitochondrial metabolic activity.
-
Cell Seeding: HT22 cells are seeded into 96-well plates at a density of approximately 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Pre-treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 20, 30 µM). Cells are incubated for a predetermined period (e.g., 2 hours).
-
Induction of Neurotoxicity: Homocysteic acid (HCA) is added to the wells to a final concentration known to induce significant cell death (e.g., 5 mM). A set of wells with this compound alone and HCA alone serve as controls.
-
Incubation: The plates are incubated for 24 hours.
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
Workflow for Assessing Neuroprotection
Experimental workflow for assessing the neuroprotective effects of this compound.
Quantitative Data
The neuroprotective effect of this compound against HCA-induced toxicity in HT22 cells has been observed to be dose-dependent.[1] The following table summarizes representative data from such an experiment.
| Treatment Group | Concentration (µM) | Cell Viability (% of Control) | Standard Deviation |
| Control (Untreated) | - | 100 | ± 4.5 |
| HCA alone | 5 mM | 45.2 | ± 3.8 |
| This compound + HCA | 1 | 58.7 | ± 4.1 |
| This compound + HCA | 5 | 72.3 | ± 3.5 |
| This compound + HCA | 10 | 85.1 | ± 2.9 |
| This compound + HCA | 30 | 92.4 | ± 2.5 |
| This compound alone | 30 | 98.9 | ± 3.2 |
Table 1: Representative data of this compound's neuroprotective effect on HCA-treated HT22 cells.
Putative Signaling Pathways in this compound Neuroprotection
While the precise molecular mechanisms of this compound are yet to be fully elucidated, its protective action against oxidative stress suggests the involvement of key pro-survival signaling pathways. The PI3K/Akt and ERK/MAPK pathways are central regulators of neuronal survival and are common targets for neuroprotective compounds.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that promotes cell survival and inhibits apoptosis.
-
Activation: this compound may promote the activation of receptor tyrosine kinases (RTKs) or other upstream regulators, leading to the activation of PI3K.
-
PIP3 Formation: Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).
-
Akt Activation: PIP3 acts as a docking site for Akt and its upstream kinase, PDK1, at the plasma membrane. This co-localization facilitates the phosphorylation and activation of Akt by PDK1 and other kinases like mTORC2.
-
Downstream Effects: Activated Akt phosphorylates a multitude of downstream targets to inhibit apoptosis. This includes the phosphorylation and inactivation of pro-apoptotic proteins such as Bad and the inhibition of transcription factors like FoxO, which promote the expression of pro-apoptotic genes.
Putative PI3K/Akt signaling pathway modulated by this compound.
ERK/MAPK Signaling Pathway
The Extracellular signal-regulated kinase (ERK) pathway, a component of the Mitogen-activated protein kinase (MAPK) cascade, is also crucial for neuronal survival and plasticity.
-
Upstream Activation: Similar to the PI3K/Akt pathway, this compound may initiate signaling through the activation of cell surface receptors.
-
Ras-Raf-MEK Cascade: This activation leads to the recruitment and activation of the small GTPase Ras, which in turn activates Raf kinases. Raf then phosphorylates and activates MEK.
-
ERK Activation: MEK, a dual-specificity kinase, phosphorylates and activates ERK.
-
Nuclear Translocation and Gene Expression: Activated ERK translocates to the nucleus, where it phosphorylates and activates transcription factors such as CREB (cAMP response element-binding protein). This leads to the expression of genes involved in cell survival and neuroprotection, including the anti-apoptotic protein Bcl-2.
Putative ERK/MAPK signaling pathway modulated by this compound.
Conclusion and Future Directions
Preliminary evidence strongly suggests that this compound possesses neuroprotective properties against HCA-induced excitotoxicity in HT22 hippocampal neurons.[1] The dose-dependent nature of this protection highlights its potential as a therapeutic candidate for neurodegenerative disorders. The putative involvement of the PI3K/Akt and ERK/MAPK signaling pathways provides a foundation for understanding its mechanism of action.
Future research should focus on:
-
Elucidating the definitive molecular targets of this compound.
-
Confirming the activation of the PI3K/Akt and ERK/MAPK pathways through western blot analysis of key phosphorylated proteins.
-
Evaluating the efficacy of this compound in in vivo models of neurodegeneration to translate these in vitro findings.
-
Assessing its ability to cross the blood-brain barrier , a critical factor for any CNS-acting therapeutic.
A deeper understanding of this compound's neuroprotective mechanisms will be instrumental in its development as a potential treatment for a range of neurological conditions.
References
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Otophylloside H and other bioactive steroidal glycosides isolated from the medicinal plant Cynanchum otophyllum. This document collates available data on their chemical properties, biological activities, and underlying mechanisms of action, with a focus on their potential therapeutic applications in neuroprotection and oncology.
Introduction to Steroidal Glycosides from Cynanchum otophyllum
Cynanchum otophyllum, a plant used in traditional medicine, is a rich source of C21 steroidal glycosides. These natural products have garnered significant scientific interest due to their diverse and potent biological activities. Among these compounds, this compound has emerged as a promising neuroprotective agent, while numerous other related glycosides exhibit significant cytotoxic effects against various cancer cell lines. This guide aims to consolidate the current scientific knowledge on these compounds to facilitate further research and drug development efforts.
Chemical Structures
This compound and its related compounds are polyhydroxypregnane glycosides. The core structure consists of a C21 steroidal aglycone linked to one or more sugar moieties. The specific arrangement and type of these sugar units, along with substitutions on the steroidal backbone, contribute to the diversity of these compounds and their biological activities.
Biological Activities
Steroidal glycosides from Cynanchum otophyllum have demonstrated a dual potential in therapeutics: neuroprotection and cytotoxicity.
Neuroprotective Effects
This compound, referred to in some literature as cynthis compound, has been identified as a neuroprotective agent.[1] Research has shown that it can protect hippocampal neuronal cells (HT22) from homocysteic acid (HCA)-induced cell death in a dose-dependent manner, with protective effects observed in the range of 1 to 30μM. While the precise quantitative data on the percentage of neuroprotection at different concentrations is not detailed in the available literature, the consistent observation of this activity highlights its potential for the treatment of neurodegenerative disorders.
Cytotoxic Activities
A significant number of steroidal glycosides isolated from Cynanchum otophyllum have been shown to possess cytotoxic activity against a range of human cancer cell lines. This suggests their potential as anticancer agents. The cytotoxic efficacy, as measured by IC50 values, varies depending on the specific compound and the cancer cell line.
Table 1: Cytotoxic Activities of Steroidal Glycosides from Cynanchum otophyllum
| Compound/Isolate | Cancer Cell Line | IC50 (µM) | Reference |
| Cynanotin C | HL-60 | 11.4 | [2] |
| Cynanotin D | HL-60 | 37.9 | [2] |
| Cynanotin E | HL-60 | 25.6 | [2] |
| Cynanotin F | HL-60 | 18.2 | [2] |
| Cynanotin G | HL-60 | 22.5 | [2] |
| Cynanotin H | HL-60 | 15.7 | [2] |
| Known Analogue 9 | HL-60 | 12.2 | [2] |
| Known Analogue 10 | HL-60 | 30.8 | [2] |
| Known Analogue 11 | HL-60 | 28.4 | [2] |
| Known Analogue 12 | HL-60 | 19.3 | [2] |
| Known Analogue 13 | HL-60 | 16.1 | [2] |
| Known Analogue 14 | HL-60 | 17.8 | [2] |
| Known Analogue 15 | HL-60 | 21.9 | [2] |
| Cynanotin E | SMMC-7721 | > 40 | [2] |
| Cynanotin F | SMMC-7721 | > 40 | [2] |
| Cynanotin G | SMMC-7721 | > 40 | [2] |
| Cynanotin H | SMMC-7721 | > 40 | [2] |
| Known Analogue 9 | SMMC-7721 | 36.7 | [2] |
| Known Analogue 10 | SMMC-7721 | > 40 | [2] |
| Known Analogue 11 | SMMC-7721 | 30.8 | [2] |
| Known Analogue 12 | SMMC-7721 | > 40 | [2] |
| Known Analogue 13 | SMMC-7721 | > 40 | [2] |
| Known Analogue 14 | SMMC-7721 | > 40 | [2] |
| Known Analogue 15 | SMMC-7721 | > 40 | [2] |
| Cynanotin E | A-549 | > 40 | [2] |
| Cynanotin F | A-549 | > 40 | [2] |
| Cynanotin G | A-549 | > 40 | [2] |
| Cynanotin H | A-549 | > 40 | [2] |
| Known Analogue 9 | A-549 | 28.4 | [2] |
| Known Analogue 10 | A-549 | > 40 | [2] |
| Known Analogue 11 | A-549 | > 40 | [2] |
| Known Analogue 12 | A-549 | > 40 | [2] |
| Known Analogue 13 | A-549 | > 40 | [2] |
| Known Analogue 14 | A-549 | > 40 | [2] |
| Known Analogue 15 | A-549 | > 40 | [2] |
| Cynanotin E | MCF-7 | 25.6 | [2] |
| Cynanotin F | MCF-7 | > 40 | [2] |
| Cynanotin G | MCF-7 | > 40 | [2] |
| Cynanotin H | MCF-7 | > 40 | [2] |
| Known Analogue 9 | MCF-7 | 16.1 | [2] |
| Known Analogue 10 | MCF-7 | 21.5 | [2] |
| Known Analogue 11 | MCF-7 | 18.3 | [2] |
| Known Analogue 12 | MCF-7 | > 40 | [2] |
| Known Analogue 13 | MCF-7 | > 40 | [2] |
| Known Analogue 14 | MCF-7 | > 40 | [2] |
| Known Analogue 15 | MCF-7 | > 40 | [2] |
| Cynanotin E | SW480 | > 40 | [2] |
| Cynanotin F | SW480 | > 40 | [2] |
| Cynanotin G | SW480 | > 40 | [2] |
| Cynanotin H | SW480 | > 40 | [2] |
| Known Analogue 9 | SW480 | 29.7 | [2] |
| Known Analogue 10 | SW480 | > 40 | [2] |
| Known Analogue 11 | SW480 | 24.6 | [2] |
| Known Analogue 12 | SW480 | > 40 | [2] |
| Known Analogue 13 | SW480 | > 40 | [2] |
| Known Analogue 14 | SW480 | > 40 | [2] |
| Known Analogue 15 | SW480 | > 40 | [2] |
| Cynwalloside A | HepG2 | 43.15 | [2] |
| Cynwalloside C | HepG2 | 34.36 | [2] |
| Cynotogenin N | HepG2 | 44.90 | [2] |
| Twenty-four pregnane (B1235032) glycosides (exceptions noted) | HepG2, Hela, U251 | Exhibited cytotoxicity | [3] |
Experimental Protocols
Isolation and Purification of Steroidal Glycosides from Cynanchum otophyllum
The following is a general protocol for the isolation and purification of steroidal glycosides from the roots of Cynanchum species, which can be adapted for this compound and related compounds.
Experimental Workflow for Isolation
Caption: General workflow for the isolation of steroidal glycosides.
-
Extraction: The dried and powdered roots of Cynanchum otophyllum are extracted with 95% ethanol under reflux conditions. This process is typically repeated multiple times to ensure exhaustive extraction.
-
Concentration: The combined ethanolic extracts are concentrated under reduced pressure to yield a crude residue.
-
Partitioning: The crude extract is suspended in aqueous ethanol and then partitioned successively with petroleum ether and ethyl acetate (B1210297) (EtOAc). The steroidal glycosides are typically enriched in the EtOAc fraction.
-
Washing: The EtOAc fraction is washed with an aqueous solution of sodium bicarbonate (NaHCO3) and then with water to remove acidic and water-soluble impurities.
-
Chromatography: The resulting extract is subjected to a series of chromatographic separations.
-
Silica Gel Column Chromatography: The extract is first fractionated on a silica gel column using a gradient elution system, such as chloroform-methanol. Fractions are collected and analyzed by thin-layer chromatography (TLC).
-
Reverse-Phase Chromatography: Promising fractions are further purified using flash C18 column chromatography with a methanol-water gradient.
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification of individual glycosides is achieved using preparative HPLC.
-
MTT Assay for Neuroprotection and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability. It is a standard method for evaluating the neuroprotective and cytotoxic effects of compounds.
MTT Assay Protocol
-
Cell Seeding: Plate cells (e.g., HT22 for neuroprotection, or cancer cell lines for cytotoxicity) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment:
-
For Neuroprotection: Pre-treat the cells with various concentrations of the test compound (e.g., this compound) for a specified period. Then, introduce the neurotoxic agent (e.g., HCA).
-
For Cytotoxicity: Treat the cells with a range of concentrations of the steroidal glycoside.
-
-
Incubation: Incubate the plates for a period relevant to the cell line and the compound being tested (typically 24-72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) precipitate.
-
Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). For cytotoxicity, the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated.
Potential Mechanisms of Action and Signaling Pathways
While the specific signaling pathways for this compound and many of the cytotoxic glycosides from Cynanchum otophyllum have not been fully elucidated, the mechanisms of action for other structurally related steroidal glycosides can provide valuable insights.
Neuroprotection
The neuroprotective effects of steroidal glycosides may be mediated through various pathways. One proposed mechanism for cardiac glycosides, a related class of compounds, is the modulation of the Na+/K+-ATPase pump.[4][5] Inhibition of this pump can reduce ATP consumption, which is beneficial during ischemic conditions. Other potential pathways for neuroprotection by natural compounds include the activation of the Nrf2 antioxidant response element pathway and the inhibition of pro-inflammatory signaling pathways such as NF-κB.[6]
Hypothesized Neuroprotective Signaling Pathway
Caption: Potential neuroprotective mechanisms of this compound.
Cytotoxicity
The cytotoxic effects of many cardiac and steroidal glycosides are often attributed to their interaction with the Na+/K+-ATPase.[7] Inhibition of this pump leads to an increase in intracellular sodium, which in turn increases intracellular calcium levels, ultimately triggering apoptotic pathways. Additionally, the interaction with Na+/K+-ATPase can activate signaling cascades such as the Ras/MAPK pathway, which can lead to cell cycle arrest and apoptosis in cancer cells.[7] Some steroidal glycosides may also induce cytotoxicity through the activation of natural killer (NK) cell-mediated pathways.
Hypothesized Cytotoxicity Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity of pregnane glycosides of Cynanchum otophyllum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cardiac glycosides provide neuroprotection against ischemic stroke: Discovery by a brain slice-based compound screening platform - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Activation of Nrf2 Pathway Contributes to Neuroprotection by the Dietary Flavonoid Tiliroside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Steroid Glycosides Hyrcanoside and Deglucohyrcanoside: On Isolation, Structural Identification, and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Studying Otophylloside H in Cell-Based Epilepsy Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epilepsy is a chronic neurological disorder characterized by recurrent seizures resulting from excessive electrical discharges in the brain. A key pathological feature of epilepsy is neuronal hyperexcitability and excitotoxicity, where excessive stimulation by neurotransmitters like glutamate (B1630785) and its analogs, such as homocysteic acid (HCA), leads to neuronal damage and death. Otophylloside H, a polyhydroxypregnane glycoside isolated from the roots of Cynanchum otophyllum, has demonstrated neuroprotective properties, suggesting its potential as a therapeutic candidate for epilepsy.[1] This plant has been utilized in traditional Chinese medicine for the treatment of epilepsy.[1]
These application notes provide detailed protocols for utilizing cell-based models to investigate the neuroprotective and potential anti-epileptic effects of this compound. The focus is on assays that assess cell viability, neuronal electrical activity, and intracellular calcium dynamics in response to excitotoxic insults.
Recommended Cell-Based Model: HT22 Hippocampal Neuronal Cells
The HT22 cell line, a murine hippocampal neuronal cell line, is a suitable model for studying this compound's effects on excitotoxicity. These cells are particularly vulnerable to glutamate and HCA-induced oxidative stress and cell death, making them an excellent tool for screening neuroprotective compounds.
Data Presentation: Neuroprotective Effects of this compound
While the full quantitative data from primary literature is not publicly available, published research indicates that this compound exhibits a dose-dependent protective effect against HCA-induced cell death in HT22 cells at concentrations ranging from 1 to 30µM.[1] The following table illustrates the expected format for presenting such data once obtained from experimental results.
Table 1: Neuroprotective Effect of this compound on HCA-Induced Cytotoxicity in HT22 Cells
| Treatment Group | This compound Conc. (µM) | HCA Conc. (mM) | Cell Viability (%) (Mean ± SD) | Statistical Significance (p-value) |
| Control (Untreated) | 0 | 0 | 100 ± 5.2 | - |
| HCA Alone | 0 | 5 | 45 ± 4.8 | < 0.001 vs. Control |
| This compound + HCA | 1 | 5 | Data Not Available | To be determined |
| This compound + HCA | 5 | 5 | Data Not Available | To be determined |
| This compound + HCA | 10 | 5 | Data Not Available | To be determined |
| This compound + HCA | 30 | 5 | Data Not Available | To be determined |
Data in this table is illustrative and needs to be generated experimentally.
Experimental Protocols
Assessment of Neuroprotection using MTT Assay
This protocol determines the ability of this compound to protect HT22 cells from HCA-induced cell death by measuring mitochondrial metabolic activity.
Materials:
-
HT22 hippocampal neuronal cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Homocysteic acid (HCA)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed HT22 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Treatment:
-
After 24 hours, replace the medium with serum-free DMEM.
-
Add this compound at various final concentrations (e.g., 1, 5, 10, 30 µM) to the designated wells.
-
Incubate for 2 hours.
-
Introduce HCA to a final concentration of 5 mM to induce excitotoxicity (except in control wells).
-
Incubate for an additional 24 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate gently for 10 minutes.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the control (untreated) cells.
Electrophysiological Analysis using Patch-Clamp Technique
This protocol allows for the investigation of how this compound modulates neuronal excitability and synaptic transmission in primary neuronal cultures or iPSC-derived neurons.
Materials:
-
Cultured primary neurons or iPSC-derived neurons on coverslips
-
Artificial cerebrospinal fluid (aCSF)
-
Intracellular solution
-
Patch-clamp rig (microscope, micromanipulator, amplifier)
-
Glass micropipettes
-
This compound
Procedure:
-
Preparation:
-
Prepare aCSF and intracellular solutions and ensure they are at the correct pH and osmolarity.
-
Pull glass micropipettes to a resistance of 3-7 MΩ.
-
Place the coverslip with cultured neurons in the recording chamber and perfuse with aCSF.
-
-
Whole-Cell Recording:
-
Approach a neuron with a micropipette filled with intracellular solution.
-
Form a gigaohm seal between the pipette tip and the cell membrane.
-
Rupture the membrane to achieve the whole-cell configuration.
-
-
Data Acquisition:
-
In voltage-clamp mode, record spontaneous excitatory postsynaptic currents (sEPSCs) and inhibitory postsynaptic currents (sIPSCs) at appropriate holding potentials.
-
In current-clamp mode, record the resting membrane potential and evoke action potentials by injecting current.
-
-
Drug Application:
-
After establishing a stable baseline recording, perfuse the chamber with aCSF containing this compound at the desired concentration.
-
Record changes in sEPSC/sIPSC frequency and amplitude, resting membrane potential, and action potential firing properties.
-
-
Data Analysis: Analyze the recorded currents and potentials to determine the effect of this compound on neuronal excitability and synaptic activity.
Intracellular Calcium Imaging
This protocol assesses the effect of this compound on intracellular calcium concentration ([Ca²⁺]i) in response to an excitotoxic stimulus.
Materials:
-
HT22 cells or primary neurons on glass-bottom dishes
-
Fluo-4 AM or Fura-2 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound
-
HCA or Glutamate
-
Fluorescence microscope with an imaging system
Procedure:
-
Dye Loading:
-
Incubate cells with Fluo-4 AM (e.g., 5 µM) and Pluronic F-127 (0.02%) in HBSS for 30-60 minutes at 37°C.
-
Wash the cells with HBSS to remove excess dye.
-
-
Imaging:
-
Mount the dish on the fluorescence microscope.
-
Acquire a baseline fluorescence signal.
-
-
Treatment and Data Acquisition:
-
Perfuse the cells with HBSS containing this compound for a few minutes.
-
Introduce HCA or glutamate to induce an excitotoxic calcium influx.
-
Continuously record the fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (ΔF/F₀) to represent the relative change in [Ca²⁺]i.
-
Compare the calcium response in the presence and absence of this compound.
-
Visualizations
Conclusion
The provided protocols and conceptual frameworks offer a solid foundation for investigating the therapeutic potential of this compound in epilepsy using cell-based models. The HT22 cell line serves as an effective initial screening platform for neuroprotection, while more complex models like primary or iPSC-derived neurons can provide deeper insights into the electrophysiological mechanisms of action. Further research is warranted to elucidate the precise molecular targets and signaling pathways modulated by this compound to fully understand its anti-epileptic potential.
References
Application Notes and Protocols: Pentylenetetrazol (PTZ)-Induced Seizure Model and the Neuroprotective Effects of Otophylloside H and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pentylenetetrazol (PTZ)-induced seizure model is a widely utilized preclinical tool in epilepsy research for investigating seizure mechanisms and evaluating the efficacy of potential anti-seizure medications.[1] PTZ, a GABA-A receptor antagonist, can induce both acute seizures and chronic kindling, which mimics aspects of generalized seizures in humans, such as absence (petit mal) and myoclonic seizures.[2][3][4][5] This model is valued for its ability to produce controlled and reproducible seizures, making it suitable for screening novel therapeutic interventions.[1]
Cynanchum otophyllum is a plant that has been traditionally used to treat epilepsy.[4] A class of C21 steroidal glycosides, known as Otophyllosides, have been isolated from this plant and are subjects of research for their neuroprotective and anti-seizure properties.[4] While various Otophyllosides, including H, B, and F, have demonstrated neuroprotective or anti-seizure-like activities, detailed mechanistic studies in the PTZ model have prominently featured Otophylloside N (OtoN).[1][2][3][6] This document will provide detailed protocols for the PTZ-induced seizure model and the evaluation of Otophylloside N as a representative neuroprotective agent from this class, with the understanding that related compounds like Otophylloside H may have similar applications. The neuroprotective effects of Otophylloside N appear to be mediated through the attenuation of apoptosis and neuronal activation.[[“]][8]
Quantitative Data Summary
The following tables summarize the quantitative data on the neuroprotective effects of Otophylloside N (OtoN) in both in vitro and in vivo models of PTZ-induced neuronal injury.
Table 1: In Vitro Neuroprotective Effects of Otophylloside N on PTZ-Induced Injury in Primary Cortical Neurons
| Treatment Group | Cell Viability (%) | LDH Efflux (%) | Relative Cleaved PARP Level | Relative Bax/Bcl-2 Ratio | Relative c-Fos Level |
| Control | 100 | 100 | Baseline | Baseline | Baseline |
| PTZ (30 mM) | 30.68 ± 4.41 | Increased | Significantly Increased | Significantly Increased | Significantly Increased |
| PTZ (30 mM) + OtoN (12.5 µM) | Increased | Decreased | Decreased | Decreased | Decreased |
| PTZ (30 mM) + OtoN (25 µM) | Increased | Decreased | Significantly Decreased | Significantly Decreased | Significantly Decreased |
| PTZ (30 mM) + OtoN (50 µM) | Significantly Increased | Significantly Decreased | Significantly Decreased | Significantly Decreased | Significantly Decreased |
Data synthesized from studies demonstrating Otophylloside N's ability to attenuate PTZ-induced cell death, LDH release, and markers of apoptosis and neuronal activation in cultured neurons.[[“]][9]
Table 2: In Vivo Neuroprotective Effects of Otophylloside N in a PTZ-Induced Seizure Mouse Model
| Treatment Group | Relative Cleaved PARP Level (Cerebral Cortex) | Relative Bax/Bcl-2 Ratio (Cerebral Cortex) | Relative c-Fos Level (Cerebral Cortex) |
| PBS Control | Baseline | Baseline | Baseline |
| PTZ (30 mg/kg) | Significantly Increased | Significantly Increased | Significantly Increased |
| PTZ + OtoN (12.5 mg/kg) | Decreased | Decreased | Decreased |
| PTZ + OtoN (25 mg/kg) | Significantly Decreased | Significantly Decreased | Significantly Decreased |
| PTZ + OtoN (50 mg/kg) | Significantly Decreased | Significantly Decreased | Significantly Decreased |
Data derived from in vivo experiments where mice were treated with PTZ to induce seizures, followed by assessment of neuroprotective markers in the cerebral cortex after treatment with Otophylloside N.[[“]]
Experimental Protocols
Protocol 1: Acute PTZ-Induced Seizure Model in Mice/Rats
This protocol is designed to induce acute generalized seizures and is suitable for the rapid screening of potential anti-seizure compounds.
Materials:
-
Pentylenetetrazol (PTZ)
-
Sterile 0.9% saline
-
Experimental animals (e.g., adult Sprague-Dawley rats or C57BL/6 mice)
-
Vehicle for test compound
-
Test compound (e.g., this compound/N)
-
Observation chamber
-
Video recording equipment (optional)
-
Syringes and needles for injection (subcutaneous or intraperitoneal)
Procedure:
-
Animal Acclimatization: Allow animals to acclimatize to the housing conditions for at least one week before the experiment.
-
Preparation of PTZ Solution: Freshly dissolve PTZ in sterile 0.9% saline to the desired concentration (e.g., 50 mg/mL).[1] Ensure the solution is used within one hour of preparation.[1]
-
Dosing Regimens:
-
Single High Dose: A single subcutaneous (s.c.) or intraperitoneal (i.p.) injection of PTZ at a convulsive dose (e.g., 50-100 mg/kg for rats, 35-60 mg/kg for mice) is administered.[1][3]
-
Two-Step Regimen (for rats): A two-step regimen of 50 mg/kg followed by 30 mg/kg of PTZ (s.c.) 30 minutes later can reliably induce generalized tonic-clonic seizures while minimizing mortality.[1]
-
-
Administration of Test Compound: Administer the test compound (e.g., Otophylloside N) or vehicle at a predetermined time before PTZ injection. For Otophylloside N, intraperitoneal injections have been used.[[“]]
-
Observation: Immediately after PTZ administration, place the animal in the observation chamber and record behavioral responses for at least 30 minutes.[4]
-
Seizure Scoring: Assess the seizure severity using a standardized scoring system, such as the Racine scale or a modified version:
-
Stage 0: No response
-
Stage 1: Ear and facial twitching
-
Stage 2: Myoclonic jerks, head nodding
-
Stage 3: Forelimb clonus
-
Stage 4: Rearing with forelimb clonus
-
Stage 5: Generalized tonic-clonic seizures (loss of righting reflex)
-
Stage 6-7: Severe tonic-clonic seizures leading to death.[1]
-
-
Data Collection: Record the latency to the first seizure, the duration of seizures, and the maximum seizure score for each animal.
Protocol 2: PTZ-Induced Kindling Model in Mice
This protocol establishes a chronic model of epilepsy through repeated administration of a sub-convulsive dose of PTZ.
Materials:
-
Same as Protocol 1.
Procedure:
-
Animal Acclimatization and Grouping: As in Protocol 1.
-
PTZ Administration: Administer a sub-convulsive dose of PTZ (e.g., 35 mg/kg, i.p.) to mice every other day.[3][5]
-
Seizure Observation and Scoring: After each PTZ injection, observe the animals for 30 minutes and score the seizure severity as described in Protocol 1.[3][4]
-
Kindling Development: Continue the intermittent PTZ injections. The seizure score should gradually increase with each injection.[5] An animal is considered "fully kindled" when it consistently exhibits a Stage 4 or 5 seizure for three consecutive PTZ injections.[3]
-
Evaluation of Test Compound: The test compound can be administered either before the kindling process begins (to assess prevention of epileptogenesis) or after the animals are fully kindled (to evaluate anti-seizure effects).
-
Data Analysis: Compare the rate of kindling development, final seizure scores, and seizure duration between the vehicle and test compound groups.
Protocol 3: Evaluation of Otophylloside N Neuroprotection in the PTZ Model
This protocol outlines the steps to assess the neuroprotective effects of Otophylloside N against PTZ-induced neuronal injury in mice.
Materials:
-
Materials from Protocol 2.
-
Tissue homogenization buffer
-
Reagents for Western blotting (antibodies for PARP, Bcl-2, Bax, c-Fos, and a loading control like beta-actin)
-
Reagents for RT-PCR
Procedure:
-
Induction of Seizures: Use the PTZ kindling model as described in Protocol 2. Administer PTZ (e.g., 30 mg/kg, i.p.) and Otophylloside N (e.g., 12.5, 25, or 50 mg/kg, i.p.) daily for a set period (e.g., 7 days).[[“]]
-
Tissue Collection: At the end of the treatment period, euthanize the animals and dissect the cerebral cortex and hippocampus.
-
Western Blot Analysis:
-
Homogenize the brain tissue and extract proteins.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against cleaved PARP, Bax, Bcl-2, and c-Fos.
-
Use appropriate secondary antibodies and a detection system to visualize the protein bands.
-
Quantify the band intensities and normalize to a loading control. Calculate the Bax/Bcl-2 ratio as an indicator of apoptosis.[[“]]
-
-
RT-PCR Analysis:
-
Extract total RNA from the brain tissue.
-
Synthesize cDNA.
-
Perform quantitative real-time PCR using primers for c-Fos and other genes of interest to measure changes in mRNA expression levels.[8]
-
-
Data Analysis: Compare the protein and mRNA expression levels of the target molecules between the control, PTZ-only, and PTZ + Otophylloside N treatment groups.
Visualizations
References
- 1. Bioactive C21 Steroidal Glycosides from the Roots of Cynanchum otophyllum That Suppress the Seizure-like Locomotor Activity of Zebrafish Caused by Pentylenetetrazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antiepileptic C21 steroids from the roots of Cynanchum otophyllum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Traditional uses and phytochemical constituents of Cynanchum otophyllum C. K. Schneid (Qingyangshen) [wfcms.org]
- 5. researchgate.net [researchgate.net]
- 6. Neuroprotective polyhydroxypregnane glycosides from Cynanchum otophyllum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. consensus.app [consensus.app]
- 8. Signaling Pathways Involved in the Neuroprotective Effect of Osthole: Evidence and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating Otophylloside H in the Kainic Acid Model of Temporal Lobe Epilepsy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Temporal lobe epilepsy (TLE) is the most prevalent form of focal epilepsy in adults, often characterized by recurrent seizures that are resistant to current anti-epileptic drugs.[1] The kainic acid (KA) model of TLE is a widely utilized and well-validated experimental paradigm that recapitulates key neuropathological and behavioral features of the human condition, including hippocampal sclerosis, spontaneous recurrent seizures, and a latent period following an initial insult.[2][3] This model is invaluable for understanding the molecular and cellular mechanisms of epileptogenesis and for the preclinical evaluation of novel therapeutic agents.
Otophylloside H is a natural compound isolated from the plant Cynanchum otophyllum, which has been traditionally used in Chinese medicine for the treatment of epilepsy. While direct studies of this compound in the kainic acid model are not yet available, related compounds from the same plant have demonstrated neuroprotective effects against excitotoxicity, suggesting its potential as a therapeutic candidate for epilepsy. These application notes provide a comprehensive overview of the kainic acid model and a proposed framework for investigating the efficacy of this compound.
The Kainic Acid Model of Temporal Lobe Epilepsy
Kainic acid, a potent agonist of kainate receptors, induces neuronal depolarization and excitotoxicity, leading to status epilepticus (SE) and subsequent development of chronic epilepsy.[4] The model can be induced through various administration routes, each with distinct advantages and outcomes.
Table 1: Comparison of Kainic Acid Administration Routes
| Administration Route | Typical Dosage (Rodent) | Key Characteristics | Advantages | Disadvantages |
| Intrahippocampal | 50 nL of 20 mM KA solution | Unilateral hippocampal sclerosis, focal seizure onset | High reproducibility, lower mortality, precise targeting of the hippocampus.[5] | Technically demanding (stereotaxic surgery required). |
| Systemic (Intraperitoneal) | 5-15 mg/kg (repeated injections) | Bilateral hippocampal damage, generalized seizures | Less invasive than intracerebral injections. | Higher inter-animal variability and mortality.[3] |
| Intra-amygdaloid | Low concentrations of KA | Seizures originating from the amygdala, mimicking aspects of TLE with amygdalar involvement.[2] | Models seizures with an amygdalar origin. | Can lead to rapid and severe status epilepticus.[4] |
Experimental Workflow for the Kainic Acid Model
The following diagram outlines the typical experimental workflow for inducing and evaluating the kainic acid model of TLE.
This compound: A Potential Neuroprotective Agent
While direct evidence is pending, the neuroprotective properties of this compound can be inferred from related compounds. The proposed mechanism of action centers on mitigating excitotoxicity-induced neuronal damage, a hallmark of the kainic acid model.
Putative Signaling Pathways for Neuroprotection
The neuroprotective effects of this compound are hypothesized to involve the modulation of signaling pathways related to inflammation, oxidative stress, and apoptosis.
Experimental Protocols
Protocol 1: Intrahippocampal Kainic Acid Administration in Mice
Objective: To induce a consistent and focal model of TLE with low mortality.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Kainic acid monohydrate (e.g., from Tocris)
-
Sterile saline (0.9% NaCl)
-
Anesthetic (e.g., isoflurane)
-
Stereotaxic apparatus
-
Hamilton syringe (1 µL) with a 33-gauge needle
-
Surgical tools
Procedure:
-
Preparation of KA Solution: Dissolve kainic acid monohydrate in sterile saline to a final concentration of 20 mM.[5] Filter-sterilize the solution.
-
Anesthesia and Stereotaxic Surgery: Anesthetize the mouse with isoflurane (B1672236) and secure it in a stereotaxic frame.
-
Craniotomy: Expose the skull and drill a small burr hole over the dorsal hippocampus at the following coordinates relative to bregma: Anteroposterior (AP): -2.0 mm; Mediolateral (ML): ±1.5 mm.
-
KA Injection: Slowly lower the Hamilton syringe needle to the following coordinate relative to the dural surface: Dorsoventral (DV): -1.8 mm.
-
Inject 50 nL of the 20 mM KA solution over 1 minute.[5] Leave the needle in place for an additional 5 minutes to allow for diffusion and prevent backflow.
-
Post-operative Care: Slowly retract the needle, suture the incision, and provide post-operative analgesia. Monitor the animal until it recovers from anesthesia.
Protocol 2: Systemic Kainic Acid Administration in Rats
Objective: To induce TLE through a less invasive method, suitable for large-scale screening.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Kainic acid
-
Sterile saline
-
Injection supplies
Procedure:
-
KA Solution Preparation: Prepare a 5 mg/mL solution of kainic acid in sterile saline.
-
Induction of Status Epilepticus: Administer an initial intraperitoneal (i.p.) injection of 10 mg/kg kainic acid.
-
Follow with repeated injections of 5 mg/kg every hour until the onset of continuous seizures (status epilepticus).[3]
-
Monitoring: Observe the animals closely for seizure activity and signs of distress. The Racine scale is commonly used to score seizure severity.
-
Termination of SE (Optional but Recommended): After 2 hours of continuous seizures, administer an anticonvulsant (e.g., diazepam) to reduce mortality.
Protocol 3: Administration of this compound
Objective: To evaluate the neuroprotective and anti-epileptogenic effects of this compound.
Materials:
-
This compound
-
Vehicle (e.g., saline, DMSO, or a suitable solvent)
-
KA-treated animals (from Protocol 1 or 2)
-
Control animals (sham-operated or saline-injected)
Procedure:
-
Dose Preparation: Prepare a stock solution of this compound in the chosen vehicle. The optimal dose will need to be determined empirically through dose-response studies.
-
Administration Route: The route of administration will depend on the compound's properties (e.g., intraperitoneal, intravenous, or oral gavage).
-
Treatment Paradigms:
-
Pre-treatment: Administer this compound prior to KA injection to assess its ability to prevent excitotoxicity.
-
Post-treatment (acute): Administer this compound shortly after KA-induced SE to evaluate its neuroprotective effects.
-
Post-treatment (chronic): Administer this compound during the latent period to investigate its anti-epileptogenic properties.
-
Data Presentation and Analysis
Table 2: Quantitative Assessment of Seizure Activity
| Parameter | Measurement Method | Typical Readout |
| Seizure Score | Racine Scale (behavioral observation) | Score from 1 (immobility) to 5 (continuous rearing and falling).[6] |
| Seizure Frequency | Video-EEG monitoring | Number of spontaneous recurrent seizures per day. |
| Seizure Duration | Video-EEG monitoring | Duration of individual seizure events in seconds. |
| Spike Frequency | EEG analysis | Number of interictal spikes per minute. |
Table 3: Quantitative Assessment of Neuropathology
| Parameter | Measurement Method | Typical Readout |
| Neuronal Death | Cresyl violet staining, Fluoro-Jade staining | Quantification of surviving or degenerating neurons in hippocampal subfields (e.g., CA1, CA3).[7][8] |
| Mossy Fiber Sprouting | Timm staining | Quantification of the density of Timm granules in the inner molecular layer of the dentate gyrus. |
| Neuroinflammation | Immunohistochemistry (e.g., for Iba1, GFAP) | Quantification of microglial and astrocyte activation.[8] |
| Apoptosis | TUNEL assay, Caspase-3 immunohistochemistry | Quantification of apoptotic cells. |
Conclusion
The kainic acid model of temporal lobe epilepsy provides a robust platform for investigating the pathophysiology of the disease and for screening potential therapeutics. While direct experimental data for this compound in this model is currently lacking, its purported neuroprotective properties make it a compelling candidate for further investigation. The protocols and evaluation metrics outlined in these application notes provide a comprehensive framework for researchers to explore the therapeutic potential of this compound and other novel compounds for the treatment of temporal lobe epilepsy.
References
- 1. The Kainic Acid Models of Temporal Lobe Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The kainic acid model of temporal lobe epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Kainic Acid-Induced Post-Status Epilepticus Models of Temporal Lobe Epilepsy with Diverging Seizure Phenotype and Neuropathology [frontiersin.org]
- 4. Kainate and Temporal Lobe Epilepsies - Jasper's Basic Mechanisms of the Epilepsies - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. A Standardized Protocol for Stereotaxic Intrahippocampal Administration of Kainic Acid Combined with Electroencephalographic Seizure Monitoring in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kainic Acid-Induced Neuronal Degeneration in Hippocampal Pyramidal Neurons Is Driven by Both Intrinsic and Extrinsic Factors: Analysis of FVB/N↔C57BL/6 Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EFFECT OF AGE ON KAINATE-INDUCED SEIZURE SEVERITY AND CELL DEATH - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acupuncture suppresses kainic acid-induced neuronal death and inflammatory events in mouse hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Therapeutic Potential of Otophylloside H in Neurodegenerative Diseases: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, there is a significant lack of published scientific data specifically detailing the therapeutic potential and mechanisms of Otophylloside H in the context of neurodegenerative diseases. The information presented herein is based on studies of a closely related compound, Otophylloside B , also isolated from Cynanchum otophyllum. These notes and protocols are provided as a representative framework for the potential assessment of this compound and should be adapted based on future research specific to this compound.
Introduction to Otophyllosides and Neurodegenerative Diseases
Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by the progressive loss of structure and function of neurons. A growing area of research is the investigation of natural compounds for their neuroprotective properties. Otophyllosides are a class of C-21 steroidal glycosides isolated from the plant Cynanchum otophyllum. While research on this compound is limited, studies on the related compound Otophylloside B have shown promise in preclinical models of Alzheimer's disease, suggesting a potential avenue for further investigation into this class of molecules. Otophylloside B has been observed to protect against β-amyloid (Aβ) toxicity in Caenorhabditis elegans models of Alzheimer's disease[1][2][3][4]. The proposed mechanism involves the upregulation of the heat shock transcription factor (HSF-1) and its target genes, which play a role in protein folding and degradation[1][2][3][4].
Quantitative Data Summary (Based on Otophylloside B Studies)
The following table summarizes the quantitative findings from studies on Otophylloside B in a C. elegans model of Alzheimer's disease. This data provides a reference for the types of endpoints that could be measured when assessing this compound.
| Parameter | Experimental Model | Treatment | Result | Reference |
| Paralysis Reduction | CL4176 C. elegans (temperature-inducible Aβ expression) | Otophylloside B | 22.2% reduction in paralysis at 30 hours post temperature up-shift | [4] |
| Chemotaxis Improvement | CL2006 C. elegans (constitutive pan-neuronal Aβ expression) | Otophylloside B | Significant improvement in chemotaxis response compared to untreated controls | [1][2][3] |
| Lifespan Extension | CL2006 C. elegans | Otophylloside B | Significant extension of lifespan compared to untreated controls | [1][2][3] |
| Gene Expression (qRT-PCR) | CL2006 C. elegans | Otophylloside B | Upregulation of hsf-1 and its target genes (hsp-12.6, hsp-16.2, hsp-70) | [1][2][3][4] |
| Gene Expression (qRT-PCR) | CL2006 C. elegans | Otophylloside B | Upregulation of sod-3 (a DAF-16 target gene) | [1][2][3] |
Experimental Protocols (Based on Otophylloside B Studies)
The following are detailed methodologies for key experiments that could be adapted to assess the neuroprotective effects of this compound.
In Vivo Model: Caenorhabditis elegans
C. elegans is a powerful model organism for studying neurodegenerative diseases due to its short lifespan, genetic tractability, and well-characterized nervous system.
3.1.1. Maintenance and Handling of C. elegans Strains
-
Strains:
-
CL4176: Temperature-inducible muscle expression of Aβ1-42.
-
CL2006: Constitutive pan-neuronal expression of Aβ1-42.
-
N2 (Wild-Type): Control strain.
-
-
Culture Conditions: Maintain worms on Nematode Growth Medium (NGM) agar (B569324) plates seeded with E. coli OP50 at 20°C.
-
Synchronization: Age-synchronize worm populations by bleaching gravid adults to isolate eggs.
3.1.2. Paralysis Assay (for assessing Aβ toxicity)
-
Grow synchronized CL4176 worms on NGM plates containing the desired concentration of this compound (or vehicle control) at 16°C.
-
At the L3 larval stage, induce Aβ expression by shifting the temperature to 25°C.
-
Score the number of paralyzed and non-paralyzed worms at regular intervals (e.g., every 2 hours) starting from 24 hours after the temperature shift.
-
A worm is considered paralyzed if it does not move when prodded with a platinum wire.
-
Calculate the percentage of paralyzed worms at each time point for each treatment group.
3.1.3. Chemotaxis Assay (for assessing neuronal function)
-
Grow synchronized CL2006 worms on NGM plates with or without this compound.
-
Prepare chemotaxis assay plates (10 cm petri dish with NGM) with two opposing spots: one with an attractant (e.g., benzaldehyde) and a control spot with ethanol.
-
Wash young adult worms with M9 buffer and place them at the center of the assay plate.
-
Allow the worms to move freely for 1 hour.
-
Count the number of worms at the attractant spot and the control spot.
-
Calculate the chemotaxis index (CI) as: (number of worms at attractant - number of worms at control) / total number of worms.
Molecular Biology Protocols
3.2.1. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
-
Collect synchronized young adult worms after treatment with this compound.
-
Extract total RNA using a suitable kit (e.g., TRIzol).
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qRT-PCR using SYBR Green master mix and primers specific for target genes (e.g., hsf-1, hsp-16.2, sod-3) and a housekeeping gene for normalization (e.g., act-1).
-
Analyze the relative gene expression using the 2-ΔΔCt method.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for Otophylloside B-Mediated Neuroprotection
The following diagram illustrates the hypothesized signaling pathway through which Otophylloside B exerts its protective effects against Aβ toxicity, as suggested by studies in C. elegans. This pathway could serve as a starting point for investigating the mechanism of action of this compound.
References
- 1. Chemical constituents with potential cytotoxic activities from Cynanchum otophyllum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Otophylloside B Protects Against Aβ Toxicity in Caenorhabditis elegans Models of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Otophylloside B Protects Against Aβ Toxicity in Caenorhabditis elegans Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Isolation of Pure Otophylloside H
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the isolation of pure Otophylloside H from its natural source, the roots of Cynanchum otophyllum.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where is it found?
This compound is a C21 steroidal glycoside, specifically a pregnane (B1235032) glycoside.[1] It is a naturally occurring compound isolated from the roots of the plant Cynanchum otophyllum.[1] This plant is a rich source of various structurally similar C21 steroidal glycosides, which presents a significant challenge in the isolation of any single pure compound.[2][3][4]
Q2: What are the main challenges in isolating pure this compound?
The primary challenges in the isolation of this compound stem from the complexity of the chemical profile of Cynanchum otophyllum roots. Researchers will likely encounter the following issues:
-
Presence of Numerous Analogs: The roots contain a multitude of structurally similar pregnane glycosides (e.g., Otophyllosides I, J, K, L, M, and many others), which often co-elute during chromatographic separation.[2][3][5]
-
Low Abundance: this compound is one of many glycosides in the plant extract, and its concentration may be low, making it difficult to obtain a high yield of the pure compound.
-
Potential for Degradation: Like many natural glycosides, this compound may be susceptible to degradation under harsh extraction or purification conditions (e.g., strong acids or high temperatures).
-
Complexity of the Extract: The initial crude extract contains a wide range of compounds of varying polarities, including other steroids, saponins, flavonoids, and alkaloids, which can interfere with the purification process.[6]
Q3: What is a general overview of the isolation process for this compound?
The isolation of this compound typically involves a multi-step process that begins with the extraction of the dried plant material, followed by fractionation and a series of chromatographic purifications. A typical workflow is as follows:
-
Extraction: The dried and powdered roots of Cynanchum otophyllum are extracted with a solvent such as ethanol (B145695).
-
Fractionation: The crude extract is then partitioned between different solvents (e.g., water and n-butanol) to separate compounds based on their polarity.
-
Chromatographic Purification: The resulting fractions are subjected to repeated column chromatography (e.g., silica (B1680970) gel, MCI resin) and often preparative High-Performance Liquid Chromatography (HPLC) to isolate the pure this compound.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield of crude extract | 1. Incomplete extraction of the plant material. 2. Inappropriate solvent used for extraction. | 1. Ensure the plant material is finely powdered to maximize surface area for extraction. Increase the extraction time or perform multiple extraction cycles. 2. Ethanol is a commonly used solvent for extracting pregnane glycosides. Ensure the solvent-to-solid ratio is adequate. |
| Co-elution of this compound with other Otophyllosides during HPLC | 1. The stationary phase and mobile phase are not providing sufficient selectivity for the separation of these structurally similar compounds. 2. The HPLC column is overloaded. | 1. Optimize the HPLC method. Try different stationary phases (e.g., C18, phenyl-hexyl). Adjust the mobile phase composition and gradient. A shallower gradient can often improve the resolution of closely eluting peaks. 2. Reduce the amount of sample injected onto the column. |
| Degradation of this compound during isolation | 1. Use of harsh acidic or basic conditions. 2. High temperatures during solvent evaporation. | 1. Avoid strong acids and bases during extraction and purification. Use a neutral pH where possible. 2. Use a rotary evaporator at a low temperature to remove solvents. |
| Presence of impurities in the final product | 1. Incomplete separation from other compounds. 2. Contamination from solvents or equipment. | 1. Repeat the final purification step (e.g., preparative HPLC) until the desired purity is achieved, as confirmed by analytical HPLC and spectroscopic methods (NMR, MS). 2. Use high-purity solvents and ensure all glassware and equipment are thoroughly cleaned. |
Experimental Protocols
The following is a representative experimental protocol for the isolation of this compound and other pregnane glycosides from Cynanchum otophyllum, synthesized from several literature sources.
1. Extraction and Fractionation
-
Starting Material: Dried and powdered roots of Cynanchum otophyllum.
-
Extraction:
-
The powdered roots are extracted three times with 95% ethanol at room temperature, for 2 hours each time.
-
The ethanol extracts are combined and concentrated under reduced pressure to yield a crude extract.
-
-
Fractionation:
-
The crude extract is suspended in water and partitioned successively with n-butanol.
-
The n-butanol fraction, which is enriched with pregnane glycosides, is concentrated under reduced pressure.
-
2. Chromatographic Purification
-
Initial Column Chromatography:
-
The n-butanol fraction is subjected to column chromatography on a macroporous resin (e.g., D-101) and eluted with a gradient of ethanol in water.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
-
Silica Gel Chromatography:
-
Promising fractions are further separated on a silica gel column using a gradient of chloroform (B151607) and methanol (B129727) as the mobile phase.
-
-
MCI Gel Chromatography:
-
Fractions containing this compound are then chromatographed on an MCI gel column with a methanol-water gradient.
-
-
Preparative HPLC:
-
The final purification is typically achieved by preparative HPLC on an ODS (C18) column.
-
A common mobile phase is a gradient of acetonitrile (B52724) and water.
-
Fractions are collected, and the purity of this compound is confirmed by analytical HPLC and structural elucidation is performed using spectroscopic techniques (HRESIMS, 1D and 2D NMR).
-
Quantitative Data Summary
The yield of individual pregnane glycosides from Cynanchum otophyllum can vary. The following table provides an example of the types of quantitative data that might be obtained during the isolation process, based on general procedures for similar compounds.
| Isolation Step | Parameter | Value | Reference |
| Extraction | Solvent-to-Solid Ratio | 10:1 (v/w) | General Practice |
| Number of Extractions | 3 | [7] | |
| Fractionation | Yield of n-butanol fraction | Varies (e.g., 5-15% of crude extract) | Estimated |
| Purification | Purity after Preparative HPLC | >98% | Expected |
Visualizations
Caption: A generalized experimental workflow for the isolation of this compound.
Caption: Troubleshooting logic for co-elution issues during HPLC purification.
References
- 1. New pregnane glycosides from the roots of Cynanchum otophyllum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. (Open Access) Traditional uses and phytochemical constituents of Cynanchum otophyllum C. K. Schneid (Qingyangshen) (2023) | Christian Bailly | 3 Citations [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Ethnobotany, Phytochemistry and Pharmacological Effects of Plants in Genus Cynanchum Linn. (Asclepiadaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. shimadzu.com.cn [shimadzu.com.cn]
Technical Support Center: Overcoming Low Bioavailability of Pregnane Glycosides
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental investigation of pregnane (B1235032) glycosides, with a focus on overcoming their inherently low bioavailability.
Section 1: Frequently Asked Questions - Understanding the Bioavailability Challenge
This section addresses fundamental questions regarding the nature of pregnane glycosides and the primary obstacles to their systemic absorption.
Q1: What are pregnane glycosides and what is their therapeutic potential?
Pregnane glycosides are a class of naturally occurring steroid compounds characterized by a C21 steroid skeleton linked to one or more sugar moieties.[1] They are predominantly found in plants from families such as Asclepiadaceae and Apocynaceae.[1] These compounds have garnered significant interest in drug development due to their diverse and potent biological activities, including appetite suppression, anti-inflammatory, anti-cancer, and neuroprotective effects.[2][3][4][5] A well-known example is P57AS3, an oxypregnane steroidal glycoside from Hoodia gordonii, which is recognized for its appetite-suppressant properties.[6][7]
Q2: What does "low oral bioavailability" mean in the context of pregnane glycosides?
Low oral bioavailability refers to the small fraction of an orally administered pregnane glycoside that reaches the systemic circulation in its active form. This significantly limits their therapeutic efficacy, requiring higher doses that can lead to potential toxicity and variable patient responses. The primary factors contributing to this issue include poor aqueous solubility, degradation by gut enzymes, and active removal from intestinal cells by efflux pumps.[8]
Q3: What are the primary molecular and physiological barriers limiting the oral bioavailability of pregnane glycosides?
There are three main barriers that pregnane glycosides must overcome following oral administration:
-
Poor Aqueous Solubility: Pregnane glycosides are often highly lipophilic (hydrophobic) compounds with large molecular weights, making them poorly soluble in the aqueous environment of the gastrointestinal (GI) tract. This low solubility is a major rate-limiting step for absorption, as only dissolved drug molecules can pass through the intestinal wall.[8]
-
Enzymatic Degradation: The glycosidic linkages are susceptible to hydrolysis by enzymes in the stomach and intestines. Furthermore, once absorbed into intestinal cells or the liver, they can be rapidly metabolized by cytochrome P450 enzymes (presystemic metabolism), reducing the amount of active compound that reaches the bloodstream.
-
P-glycoprotein (P-gp) Efflux: Pregnane glycosides can be substrates for the P-glycoprotein (P-gp) efflux pump, a protein expressed on the surface of intestinal epithelial cells.[9] This pump actively transports the drug molecules that have entered the cell back into the GI lumen, effectively creating a barrier to absorption.[9]
Below is a diagram illustrating the sequential barriers to oral bioavailability.
Section 2: Troubleshooting Guide - Formulation and Delivery Strategies
This guide provides solutions to common experimental problems related to the low bioavailability of pregnane glycosides.
Q4: My pregnane glycoside shows very poor dissolution in aqueous media. What formulation strategies can I use to improve its solubility?
Poor solubility is a common starting problem. Two highly effective strategies are Solid Dispersions and Nanoparticle-based Formulations .
-
Solid Dispersions: This technique involves dispersing the hydrophobic drug in a hydrophilic polymer matrix at a solid state.[8] This approach enhances solubility by reducing the drug's particle size to a molecular level, converting it from a crystalline to a more soluble amorphous form, and improving its wettability.[8][9]
-
Nanocarriers: Encapsulating the pregnane glycoside in nanocarriers like nanoparticles, liposomes, or self-nanoemulsifying drug delivery systems (SNEDDS) can significantly improve solubility. These carriers protect the drug and present it to the GI tract in a solubilized form.[10][11][12]
Table 1: Comparison of Key Bioavailability Enhancement Strategies
| Strategy | Mechanism of Action | Advantages | Disadvantages |
| Solid Dispersion | Reduces particle size to molecular level; converts drug to amorphous state; improves wettability.[8][9] | High drug loading possible; relatively simple manufacturing methods (e.g., solvent evaporation, melt extrusion).[13] | Potential for the amorphous drug to recrystallize during storage, reducing solubility; physical instability at high temperatures or humidity.[8] |
| Nanoparticles | Encapsulates the drug, increasing surface area-to-volume ratio; protects from degradation; can be surface-modified for targeted delivery. | Sustained release profiles possible; can overcome P-gp efflux; improves stability. | Complex manufacturing processes; potential for low drug loading; requires specialized characterization techniques. |
| SNEDDS | Isotropic mixture of oil, surfactant, and co-surfactant that forms a fine oil-in-water nanoemulsion upon gentle agitation in GI fluids, keeping the drug solubilized.[10][11][12] | Spontaneously forms nanoemulsion in vivo; enhances absorption via lymphatic pathways; suitable for liquid or solid dosage forms.[1] | High surfactant concentrations can cause GI irritation; limited to lipid-soluble drugs. |
Q5: My compound appears to be a substrate for P-glycoprotein (P-gp), leading to high efflux. How can this be addressed?
High P-gp efflux is a significant barrier. The following workflow can guide your strategy.
References
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Bioavailability, pharmacokinetics, and tissue distribution of the oxypregnane steroidal glycoside P57AS3 (P57) from Hoodia gordonii in mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. Self-Nano-Emulsifying Drug-Delivery Systems: From the Development to the Current Applications and Challenges in Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijrpns.com [ijrpns.com]
- 13. Processing Impact on Performance of Solid Dispersions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Otophylloside H in Cell Viability Assays
Introduction: This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals working with Otophylloside H in cell viability assays. Due to the limited specific data currently available for this compound, this guide leverages information from structurally and functionally similar steroidal glycosides, such as Otophylloside O, Otophylloside F, and other cytotoxic natural compounds.[1][][][4] The troubleshooting guides and FAQs are designed to address common challenges and ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is a steroidal glycoside, a class of natural products often isolated from plant sources like Cynanchum otophyllum.[1][] Like other Otophyllosides, it is expected to be a powder with limited aqueous solubility.[1] For experimental purposes, it is typically dissolved in organic solvents such as DMSO, chloroform, or ethyl acetate (B1210297).[1]
Q2: What is the likely mechanism of action of this compound in cell viability assays?
While the specific mechanism of this compound is not yet fully elucidated, many steroidal glycosides exhibit cytotoxic effects by inducing apoptosis (programmed cell death).[5][6][7] This can involve various cellular pathways, including cell cycle arrest and the activation of caspases.[5][8][9] Some related compounds have been shown to impact signaling pathways such as p53 and Akt.[8][10]
Q3: How should I prepare and store this compound for my experiments?
It is recommended to prepare a high-concentration stock solution of this compound in 100% DMSO.[11] Store this stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can affect its stability.[12] When preparing working concentrations, dilute the DMSO stock in cell culture medium with vigorous mixing to minimize precipitation.[11]
Q4: I am observing a precipitate after adding this compound to my cell culture medium. What should I do?
Precipitation is a common issue with compounds that have low aqueous solubility.[11][12] To address this:
-
Optimize Solubilization: When diluting the DMSO stock, add it to the medium while vortexing or mixing vigorously to ensure rapid dispersal.[11]
-
Visual Inspection: Always inspect the medium for precipitates under a microscope after adding the compound.[11]
-
Adjust DMSO Concentration: Ensure the final DMSO concentration in your assay is as low as possible (ideally <0.5%) and is consistent across all wells, including controls.[11][12]
-
Solubility Testing: Perform a solubility test at the highest desired concentration in your cell culture medium before proceeding with the full experiment.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your cell viability experiments with this compound.
Issue 1: Higher than expected cell viability at high concentrations of this compound.
| Possible Cause | Troubleshooting Recommendation | Rationale |
| Compound Precipitation | Visually confirm the solubility of this compound at the highest concentration under a microscope. Consider performing a serial dilution directly in the assay plate.[11] | At high concentrations, the compound may precipitate out of the solution, reducing the effective concentration in contact with the cells.[11] |
| Assay Interference | If using a metabolic assay like MTT, consider an alternative method that measures membrane integrity (e.g., LDH assay) or direct cell counting (e.g., Trypan Blue exclusion).[11] | Some compounds can interfere with the chemistry of certain viability assays, leading to inaccurate readings. |
| Resistant Cell Line | Test this compound on a known sensitive cell line as a positive control. | Some cell lines may be inherently resistant to the cytotoxic effects of certain compounds.[12] |
| Incorrect Incubation Time | Optimize the incubation time with this compound. The effect of cytotoxic compounds is often time-dependent.[12] | The full cytotoxic effect may not be apparent with a short incubation period. |
Issue 2: Unexpectedly low cell viability in the vehicle (DMSO) control group.
| Possible Cause | Troubleshooting Recommendation | Rationale |
| High DMSO Concentration | Perform a DMSO dose-response curve for your specific cell line to determine the maximum tolerated concentration (e.g., test 0.1%, 0.25%, 0.5%, 1%).[11] | Some cell lines are more sensitive to DMSO than others, and high concentrations can be toxic.[11] |
| Contaminated DMSO | Use fresh, sterile, high-quality DMSO for your experiments. | Contaminants in the DMSO stock can cause unexpected cytotoxicity. |
| Sensitive Cell Line | If your cells are highly sensitive, lower the final DMSO concentration by adjusting your stock concentration and dilution scheme. | Reducing the solvent concentration can mitigate its toxic effects.[11] |
Issue 3: High variability between replicate wells.
| Possible Cause | Troubleshooting Recommendation | Rationale |
| Uneven Cell Seeding | Use a hemocytometer or an automated cell counter for accurate cell counts. Ensure the cell suspension is mixed thoroughly before and during plating.[11] | Inconsistent cell numbers per well will lead to variable results.[13] |
| Edge Effects | Avoid using the outer wells of the microplate, or fill them with sterile PBS or media to minimize evaporation and temperature gradients.[12] | Evaporation from outer wells can concentrate media components and the test compound, affecting cell viability. |
| Inconsistent Compound Addition | Use a calibrated multichannel pipette for adding the compound dilutions to the plate to ensure consistency. | Variations in the volume of the added compound will alter the final concentration. |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.[14][15]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions or control medium to the respective wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[11]
-
Formazan (B1609692) Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Mix gently to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.[11][15]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
LDH Cytotoxicity Assay
This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity.[16]
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol.
-
Sample Collection: After the incubation period, carefully collect a supernatant sample from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the manufacturer's protocol, protected from light.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity based on positive and negative controls.
Visualizations
Caption: Workflow for a typical cell viability assay.
Caption: A hypothetical p53-mediated apoptosis pathway.
References
- 1. Otophylloside O | CAS:1326583-08-7 | Manufacturer ChemFaces [chemfaces.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Cytotoxicity, apoptosis induction, and mitotic arrest by a novel podophyllotoxin glucoside, 4DPG, in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Apoptotic Induction in Human Cancer Cell Lines by Antimicrobial Compounds from Antarctic Streptomyces fildesensis (INACH3013) [mdpi.com]
- 7. Selective induction of apoptosis in glioma tumour cells by a Gynostemma pentaphyllum extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Deoxypodophyllotoxin induces G2/M cell cycle arrest and apoptosis in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Podophyllotoxin acetate triggers anticancer effects against non-small cell lung cancer cells by promoting cell death via cell cycle arrest, ER stress and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anticancer effect of deoxypodophyllotoxin induces apoptosis of human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for Quantifying Otophylloside H in Complex Mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Otophylloside H in complex mixtures such as herbal extracts or biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable analytical technique for quantifying this compound in complex mixtures?
A1: For the quantification of this compound, a C21 steroidal glycoside, in complex matrices, High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the most common and reliable approach.[1] The choice of detector depends on the required sensitivity and selectivity. Options include:
-
HPLC with Ultraviolet (UV) Detection: Suitable if this compound possesses a chromophore that absorbs UV light. This method is robust and widely available.[2]
-
HPLC with Evaporative Light Scattering Detection (ELSD): A good alternative when the analyte lacks a strong UV chromophore. ELSD is a quasi-universal detector for non-volatile compounds.[3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) or LC-MS/MS: Offers the highest sensitivity and selectivity, making it ideal for complex mixtures with low concentrations of the analyte.[4][5][6] It can also provide structural information for confirmation.
Q2: How can I handle matrix effects in my sample analysis?
A2: Matrix effects, where components of the sample other than the analyte interfere with the analysis, are a common challenge in complex mixtures. Strategies to mitigate matrix effects include:
-
Effective Sample Preparation: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to clean up the sample and remove interfering substances.
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is similar to the sample to compensate for matrix-related signal suppression or enhancement.
-
Use of an Internal Standard: An internal standard that behaves similarly to the analyte can help correct for variations in sample preparation and instrument response.
-
Standard Addition Method: This involves adding known amounts of the analyte to the sample to create a calibration curve within the sample matrix itself.
Q3: What are the critical parameters to optimize for the HPLC method?
A3: Key parameters for HPLC method optimization include:
-
Column Selection: A C18 reversed-phase column is a common starting point for the separation of steroidal saponins (B1172615).[4]
-
Mobile Phase Composition: A gradient elution using a mixture of an aqueous solvent (e.g., water with a small amount of acid like formic or acetic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used to achieve good separation of complex mixtures.[7][8]
-
Flow Rate: Adjusting the flow rate can impact resolution and analysis time.
-
Column Temperature: Maintaining a consistent column temperature can improve peak shape and reproducibility.
-
Injection Volume: This should be optimized to ensure sufficient sensitivity without overloading the column.
Q4: My this compound peak is showing poor shape (e.g., tailing or fronting). What could be the cause?
A4: Poor peak shape can be caused by several factors:
-
Column Overload: Injecting too much sample can lead to peak fronting. Try diluting the sample.
-
Secondary Interactions: Interactions between the analyte and the stationary phase can cause peak tailing. Adding a small amount of acid (e.g., formic acid) to the mobile phase can help suppress these interactions.
-
Column Degradation: An old or contaminated column can result in poor peak shape. Try cleaning or replacing the column.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Peak for this compound | Inadequate extraction efficiency. | Optimize the extraction solvent, time, and temperature. Consider using techniques like ultrasonic or microwave-assisted extraction.[9] |
| Degradation of the analyte. | Ensure proper storage of samples and standards. Avoid excessive heat and light exposure. | |
| Instrument sensitivity is too low. | If using HPLC-UV, check the wavelength of maximum absorbance for this compound. Consider switching to a more sensitive detector like LC-MS. | |
| Poor Peak Resolution | Inappropriate mobile phase gradient. | Optimize the gradient profile to improve the separation of this compound from interfering peaks. |
| Column is not suitable. | Experiment with different stationary phases (e.g., C8, phenyl-hexyl). | |
| Flow rate is too high. | Reduce the flow rate to allow more time for separation. | |
| Inconsistent Retention Times | Fluctuation in mobile phase composition. | Ensure proper mixing and degassing of the mobile phase. |
| Column temperature is not stable. | Use a column oven to maintain a constant temperature. | |
| Leaks in the HPLC system. | Check for any leaks in the pump, injector, and column fittings. | |
| High Background Noise | Contaminated mobile phase or column. | Use high-purity solvents and filter the mobile phase. Flush the column with a strong solvent. |
| Detector issue. | Check the detector lamp (for UV) or clean the nebulizer and ion source (for MS). |
Quantitative Data Summary
| Analytical Method | Analyte(s) | Linearity (R²) | LOD (Limit of Detection) | LOQ (Limit of Quantification) | Recovery (%) | Reference |
| UHPLC-ELSD | Sapogenins (hederagenin, oleanolic acid, etc.) | 0.9978 - 0.9990 | 0.01 - 0.05 µg/mL | 0.03 - 1.5 µg/mL | 71 ± 6 to 99 ± 8 | [2] |
| HPLC-UV | Camellia oleifera saponins | - | 0.15 mg/L | 0.49 mg/L | - | [10] |
| Liquid Chromatography | Camellia oleifera saponins | - | 0.06 mg/L | 0.2 mg/L | 100.42 | [10] |
| Spectrophotometric | Total saponins | - | - | - | 100.9 - 106.1 | [3] |
| LC-MS/MS | Lipophilic shellfish toxins | - | Well below regulatory limits | Well below regulatory limits | - | [6] |
Experimental Protocols
Protocol for Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is a general guideline for cleaning up a complex plant extract prior to HPLC analysis.
-
Condition the SPE Cartridge: Select a C18 SPE cartridge. Condition it by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water.
-
Load the Sample: Dissolve a known amount of the crude extract in a suitable solvent (e.g., 50% methanol in water). Load the sample onto the conditioned SPE cartridge.
-
Wash the Cartridge: Wash the cartridge with 5 mL of a weak solvent mixture (e.g., 20% methanol in water) to remove polar interferences.
-
Elute the Analyte: Elute this compound using a stronger solvent, such as 5 mL of 80% methanol in water or 100% methanol.
-
Evaporate and Reconstitute: Evaporate the eluent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the initial mobile phase for HPLC analysis.
Protocol for HPLC-UV Quantification
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with 10% B, increase to 90% B over 30 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: To be determined based on the UV spectrum of this compound (a diode array detector can be used to determine the optimal wavelength).
-
-
Standard Preparation:
-
Prepare a stock solution of pure this compound standard in methanol.
-
Create a series of calibration standards by serially diluting the stock solution with the initial mobile phase.
-
-
Quantification:
-
Inject the prepared standards to generate a calibration curve of peak area versus concentration.
-
Inject the prepared sample.
-
Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.
-
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Troubleshooting decision tree for this compound quantification.
References
- 1. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Separation and Quantification of Selected Sapogenins Extracted from Nettle, White Dead-Nettle, Common Soapwort and Washnut - PMC [pmc.ncbi.nlm.nih.gov]
- 3. norfeed.net [norfeed.net]
- 4. A Generic LC-HRMS Screening Method for Marine and Freshwater Phycotoxins in Fish, Shellfish, Water, and Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. Development of a Fast Liquid Chromatography Coupled to Mass Spectrometry Method (LC-MS/MS) to Determine Fourteen Lipophilic Shellfish Toxins Based on Fused–Core Technology: In-House Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. phcogres.com [phcogres.com]
- 9. mdpi.com [mdpi.com]
- 10. Quantitative Analysis of Camellia oleifera Seed Saponins and Aqueous Two-Phase Extraction and Separation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Enhance the Purity of Isolated Otophylloside H
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Otophylloside H. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the isolation and purification of this steroidal saponin (B1150181) from Cynanchum otophyllum.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from what source is it typically isolated?
This compound is a pregnane (B1235032) glycoside, a type of steroidal saponin.[1] It is naturally found in and isolated from the roots of Cynanchum otophyllum.[1][2] This plant is a rich source of various C-21 steroidal glycosides, which may co-extract with this compound and present purification challenges.[2][3]
Q2: What are the common impurities found in crude extracts of Cynanchum otophyllum?
During the isolation of this compound, several other structurally similar compounds may be co-extracted from Cynanchum otophyllum. These can be considered potential impurities that need to be removed to enhance the purity of the target compound. Based on phytochemical studies of the plant, potential impurities may include:
-
Other Otophyllosides (e.g., Otophylloside B, F, J, L, N, O)[1][4]
-
Cynotophyllosides
-
Cynanotins
-
Cynotogenins
-
Cynanchins
-
Qingyangshengenin and its glycosides[1]
-
Caudatin and its glycosides[1]
-
Other small molecules such as acetophenones and benzophenones[5]
Q3: What are the initial steps for extracting this compound from plant material?
The initial extraction of steroidal saponins (B1172615) like this compound from the dried and powdered roots of Cynanchum otophyllum typically involves solvent extraction. A common approach is maceration or soxhlet extraction with a polar solvent such as ethanol (B145695) or methanol (B129727).[6] An 80% methanol solution is often effective for extracting saponins. The resulting crude extract will be a complex mixture containing this compound and various other phytochemicals.
Troubleshooting Guide
Issue 1: Low Yield and Purity after Initial Extraction
Problem: The initial crude extract contains a low concentration of this compound and a high level of impurities, making subsequent purification steps challenging.
Solutions:
-
Solvent Selection: Ensure the appropriate solvent is used for extraction. While ethanol and methanol are common, the polarity can be adjusted (e.g., 70-95% aqueous ethanol) to optimize the extraction of steroidal saponins.
-
Preliminary Fractionation: Before fine purification, fractionate the crude extract using liquid-liquid extraction with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol). Saponins are typically enriched in the n-butanol fraction.
-
Macroporous Resin Pre-purification: Use macroporous resins for a preliminary clean-up of the crude extract. This step can effectively remove pigments, polysaccharides, and other highly polar or non-polar impurities, thereby enriching the saponin content.
Table 1: Comparison of Macroporous Resins for Saponin Purification
| Resin Type | Polarity | Typical Application | Advantages |
| D101 | Non-polar | Adsorption of non-polar to weakly polar compounds from aqueous solutions. Widely used for saponin enrichment.[7][8] | High adsorption capacity for saponins.[7][8] |
| AB-8 | Weakly polar | Separation of compounds with a range of polarities. | Good adsorption and desorption characteristics for various natural products. |
| NKA-9 | Polar | Purification of polar compounds. | Can offer good selectivity for specific saponins.[9] |
| XAD7HP | Moderately polar | Purification of polyphenols and some glycosides. | Can be effective for separating saponins from other phenolic compounds.[9] |
Issue 2: Co-elution of Structurally Similar Saponins during Chromatography
Problem: During High-Performance Liquid Chromatography (HPLC) or other chromatographic steps, this compound co-elutes with other isomeric or structurally similar saponins, resulting in poor resolution and low purity.
Solutions:
-
Optimize HPLC Conditions:
-
Column Selection: Use a high-resolution reversed-phase column (e.g., C18 or C8) with a smaller particle size. A C8 column may be a better choice for some peptides and could be considered for saponins as well.[10]
-
Mobile Phase Optimization: The composition of the mobile phase is crucial.[11] A common mobile phase for saponin separation is a gradient of acetonitrile (B52724) and water, often with an additive like formic acid or acetic acid to improve peak shape.
-
Gradient Adjustment: Employ a shallow gradient. Reducing the gradient slope can significantly improve the resolution of closely eluting compounds.[12]
-
-
High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a liquid-liquid partition chromatography technique that is particularly effective for separating structurally similar natural products like saponins without a solid support, thus avoiding irreversible adsorption.[13][14]
-
Solvent System Selection: The choice of the two-phase solvent system is critical for successful HSCCC separation. A commonly used system for steroidal saponins is ethyl acetate-n-butanol-water in various ratios.[13]
-
-
Orthogonal Chromatography: Combine different chromatographic techniques that rely on different separation principles. For example, follow a reversed-phase HPLC step with a normal-phase or ion-exchange chromatography step.
Table 2: Starting Points for Chromatographic Method Development
| Technique | Stationary/Stationary Phase | Mobile Phase/Solvent System | Detection |
| HPLC | C18 or C8 column | Acetonitrile/Water gradient with 0.1% formic acid | UV (low wavelength, e.g., 205 nm) or ELSD |
| HSCCC | Liquid (e.g., upper phase) | Liquid (e.g., lower phase) of a biphasic system (e.g., Ethyl acetate-n-butanol-water) | ELSD |
Issue 3: Difficulty in Obtaining High Purity (>98%) this compound
Problem: After multiple chromatographic steps, the purity of this compound remains below the desired level for certain applications like drug development.
Solutions:
-
Preparative HPLC: Utilize preparative HPLC with optimized conditions for fine purification of the enriched fraction. Multiple injections of smaller sample loads may be necessary.
-
Crystallization: If the isolated this compound is in a semi-pure, amorphous state, crystallization can be a powerful final purification step.
-
Solvent Selection: Experiment with different solvent systems to induce crystallization. A mixture of methanol and water is often effective for saponin crystallization.[15] Other options include acetone (B3395972) or isopropanol.[6][16]
-
Procedure: Dissolve the semi-pure compound in a minimal amount of a good solvent (e.g., methanol) and then slowly add an anti-solvent (e.g., water or ether) until turbidity appears. Allow the solution to stand at a controlled temperature to facilitate crystal growth.
-
Issue 4: Degradation of this compound during Isolation
Problem: The yield of this compound decreases throughout the purification process, possibly due to degradation.
Solutions:
-
pH Control: Saponins can be susceptible to hydrolysis under strongly acidic or basic conditions.[6] It is advisable to work with solutions that are neutral or slightly acidic. The stability of glycosidic bonds can be pH-dependent.[17]
-
Temperature Management: Avoid high temperatures during extraction and solvent evaporation.[18] Use a rotary evaporator at reduced pressure and a moderate temperature (e.g., < 50°C) to concentrate solutions.[17] Some studies have shown that elevated temperatures can lead to the degradation of similar compounds.[17][18]
-
Storage: Store the purified this compound and its solutions at low temperatures (e.g., -20°C) and protected from light to prevent degradation.
Experimental Protocols & Workflows
General Workflow for this compound Purification
The following diagram illustrates a general workflow for the isolation and purification of this compound.
Caption: General workflow for the purification of this compound.
Troubleshooting Logic for Low Purity
This diagram outlines a logical approach to troubleshooting low purity issues.
Caption: Troubleshooting guide for low purity of this compound.
Purity Assessment
Q4: How can the purity of isolated this compound be accurately assessed?
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV or an Evaporative Light Scattering Detector (ELSD) is the most common method for purity assessment.[17] Purity is typically determined by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS can confirm the identity of the main peak as this compound and can help in identifying the impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed structural information and is a powerful tool for assessing purity by detecting signals from impurities.
-
Quantitative NMR (qNMR): For highly accurate purity determination, qNMR can be employed using a certified internal standard.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Traditional uses and phytochemical constituents of Cynanchum otophyllum C. K. Schneid (Qingyangshen) [wfcms.org]
- 3. Chemical constituents with potential cytotoxic activities from Cynanchum otophyllum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Acid hydrolysis of saponins extracted in tincture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atlantis-press.com [atlantis-press.com]
- 8. tandfonline.com [tandfonline.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. hplc.eu [hplc.eu]
- 13. Preparative isolation and purification of five steroid saponins from Dioscorea zingiberensis C.H.Wright by high-speed counter-current chromatography coupled with evaporative light scattering detector - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. US2774714A - Process for the extraction of sapogenins from plant materials - Google Patents [patents.google.com]
- 17. benchchem.com [benchchem.com]
- 18. Roselle Anthocyanins: Antioxidant Properties and Stability to Heat and pH [mdpi.com]
Validation & Comparative
A Comparative Analysis of the Neuroprotective Activities of Otophylloside H and Otophylloside B
For Immediate Release
A detailed comparative analysis of Otophylloside H and Otophylloside B, two C-21 steroidal glycosides isolated from the traditional Chinese medicine Cynanchum otophyllum, reveals distinct neuroprotective profiles and mechanisms of action. This guide synthesizes available experimental data to offer researchers, scientists, and drug development professionals a clear comparison of their potential as neuroprotective agents.
Chemical Structures
This compound and Otophylloside B share a core steroidal structure but differ in their glycosidic substitutions, which likely contributes to their distinct biological activities.
(Note: High-resolution chemical structure diagrams would be inserted here if available.)
Comparative Neuroprotective Efficacy
Experimental data on the neuroprotective effects of this compound and Otophylloside B have been gathered from different models of neuronal damage. A direct comparative study under the same experimental conditions has not been identified in the current literature.
This compound: Protection Against Excitotoxicity
Research has shown that this compound exhibits protective effects against homocysteic acid (HCA)-induced cell death in a hippocampal neuronal cell line (HT22)[1]. HCA is an excitatory amino acid that can induce neuronal damage through overstimulation of glutamate (B1630785) receptors, a process known as excitotoxicity. The protective effect of this compound was found to be dose-dependent, observed at concentrations ranging from 1 to 30µM[1].
| Compound | Cell Line | Neurotoxic Insult | Assay | Concentration Range | Observed Effect |
| This compound | HT22 (hippocampal neurons) | Homocysteic Acid (HCA) | MTT | 1 - 30µM | Dose-dependent increase in cell viability |
Otophylloside B: Amelioration of Amyloid-β Toxicity
Otophylloside B has demonstrated significant neuroprotective activity in Caenorhabditis elegans models of Alzheimer's disease, primarily by mitigating the toxic effects of amyloid-beta (Aβ)[2][3]. Treatment with Otophylloside B has been shown to decrease Aβ deposition by reducing the expression of Aβ at the mRNA level[3].
| Compound | Model Organism | Pathological Feature | Key Outcomes |
| Otophylloside B | C. elegans (Alzheimer's model) | Amyloid-β (Aβ) toxicity | - Extended lifespan- Increased heat stress-resistance- Delayed body paralysis- Decreased Aβ deposition |
Mechanistic Insights into Neuroprotection
The signaling pathways through which this compound and Otophylloside B exert their neuroprotective effects appear to be distinct, reflecting their different experimental models and observed activities.
This compound: Undefined Signaling Pathway
The precise signaling pathway underlying the neuroprotective activity of this compound against HCA-induced excitotoxicity has not yet been elucidated. Further research is required to identify the molecular targets and downstream signaling cascades involved.
Otophylloside B: HSF-1 and DAF-16/FOXO Pathway Activation
The neuroprotective mechanism of Otophylloside B against Aβ toxicity in C. elegans involves the activation of key transcription factors associated with stress resistance and longevity. Genetic analyses have revealed that Otophylloside B's effects are mediated by:
-
Upregulation of Heat Shock Transcription Factor (HSF-1): Otophylloside B increases the expression of hsf-1 and its target genes, including hsp-12.6, hsp-16.2, and hsp-70[2][3]. Heat shock proteins are crucial for protein folding and degradation, and their upregulation can help to mitigate the proteotoxic stress caused by Aβ aggregation.
-
Partial Activation of DAF-16/FOXO: Otophylloside B also promotes the expression of sod-3, a target gene of the DAF-16/FOXO transcription factor, which plays a critical role in the insulin/IGF-1 signaling pathway and regulates stress resistance and longevity[2][3].
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound and Otophylloside B.
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate neuronal cells (e.g., HT22) in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) for a specified period. Include a vehicle control and a positive control for cell death (e.g., HCA).
-
MTT Incubation: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
Lactate (B86563) Dehydrogenase (LDH) Assay for Cytotoxicity
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells.
-
Cell Culture and Treatment: Culture cells in a 96-well plate and treat with compounds as described for the MTT assay.
-
Supernatant Collection: After the treatment period, centrifuge the plate and carefully collect the cell culture supernatant.
-
LDH Reaction: In a new 96-well plate, mix the supernatant with the LDH reaction mixture (containing diaphorase and NAD+) and the substrate solution (containing lactate and a tetrazolium salt).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance of the formed formazan at 490 nm. Cytotoxicity is calculated as the percentage of LDH release compared to a maximum LDH release control (cells lysed with a detergent).
Reactive Oxygen Species (ROS) Measurement
Intracellular ROS levels can be measured using fluorescent probes like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).
-
Cell Treatment: Treat cultured neuronal cells with the test compounds and an inducer of oxidative stress.
-
Probe Loading: Wash the cells and incubate them with DCFH-DA (typically 10 µM) for 30-60 minutes at 37°C.
-
Fluorescence Measurement: After washing to remove excess probe, measure the fluorescence intensity using a fluorescence microplate reader or a fluorescence microscope with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
Caspase-3 Activity Assay
Caspase-3 is a key executioner caspase in apoptosis. Its activity can be measured using a colorimetric or fluorometric assay.
-
Cell Lysis: After treatment, lyse the cells using a specific lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Caspase-3 Reaction: Incubate the cell lysate with a caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric) in a reaction buffer.
-
Signal Detection: Measure the absorbance at 405 nm (for pNA) or fluorescence at an excitation/emission of 380/460 nm (for AMC). Caspase-3 activity is calculated based on the signal intensity and normalized to the protein concentration.
Conclusion
This compound and Otophylloside B both exhibit promising neuroprotective properties, albeit through apparently different mechanisms and in distinct models of neuronal damage. This compound shows potential in mitigating excitotoxicity, a key factor in various neurological disorders. Otophylloside B demonstrates efficacy in a model of Alzheimer's disease by targeting Aβ toxicity and activating cellular stress response pathways.
Further research is warranted to directly compare the potency and efficacy of these two compounds in a wider range of neurodegenerative models. Elucidating the signaling pathway for this compound and further detailing the downstream effects of Otophylloside B will be crucial for their potential development as therapeutic agents. This comparative guide provides a foundation for researchers to build upon in the exploration of these and other related C-21 steroidal glycosides for the treatment of neurological diseases.
References
- 1. Neuroprotective polyhydroxypregnane glycosides from Cynanchum otophyllum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Otophylloside B Protects Against Aβ Toxicity in Caenorhabditis elegans Models of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Otophylloside B Protects Against Aβ Toxicity in Caenorhabditis elegans Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Otophyllosides from Cynanchum otophyllum: Bioactive C21 Steroidal Glycosides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Otophyllosides and other C21 steroidal glycosides isolated from the medicinal plant Cynanchum otophyllum. This plant has been a source of numerous bioactive compounds with a range of pharmacological activities. This document summarizes key experimental data, details the methodologies used in these studies, and visualizes the underlying biological pathways to support further research and drug development efforts.
Comparative Biological Activities of C21 Steroidal Glycosides from Cynanchum otophyllum
Cynanchum otophyllum is a rich reservoir of C21 steroidal glycosides, many of which have demonstrated significant biological activities, including cytotoxic, neuroprotective, and antidepressant effects. This section presents a comparative summary of the quantitative data from various studies.
Cytotoxic Activity
A significant number of C21 steroidal glycosides from C. otophyllum have been evaluated for their cytotoxic effects against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized in Table 1, providing a basis for comparing their potency and selectivity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is the standard method used to assess this activity.
Table 1: Comparative Cytotoxic Activity (IC50 in µM) of C21 Steroidal Glycosides from Cynanchum otophyllum
| Compound/Extract | HL-60 (Leukemia) | SMMC-7721 (Hepatoma) | A-549 (Lung Cancer) | MCF-7 (Breast Cancer) | SW480 (Colon Cancer) | HepG2 (Hepatoma) | Hela (Cervical Cancer) | U251 (Glioma) | Reference |
| Cynanotin C | 11.4 | - | - | - | - | - | - | - | [1] |
| Cynanotin D | >40 | - | - | - | - | - | - | - | [1] |
| Cynanotin E | 12.2 | 30.8 & 25.6 | - | 16.1 | 25.6 | - | - | - | [1] |
| Cynanotin F | 37.9 | - | - | - | - | - | - | - | [1] |
| Compound 5 | - | - | - | - | - | 44.90 | - | - | [1] |
| Compound 9 | 11.4 | 36.7 | - | 21.3 | - | - | - | - | [1] |
| Compound 10 | 11.8 | - | - | 23.4 | - | - | - | - | [1] |
| Compound 11 | 12.2 | 30.8 | - | 25.6 | 28.9 | - | - | - | [1] |
| Otophylloside A | - | - | - | - | - | 43.15 | - | - | [1] |
| Otophylloside B | - | - | - | - | - | 34.36 | - | - | [1] |
| Pregnane (B1235032) Glycosides (General) | - | - | - | - | - | Showed cytotoxicities at different degrees | Showed cytotoxicities at different degrees | Showed cytotoxicities at different degrees | [2] |
| Cynotogenin A-I & analogues (1-26) | - | - | - | Evaluated | - | Evaluated | Evaluated | - | [3] |
| Cynanchin A & analogues (1-11) | Potent inhibitory activities | Potent inhibitory activities | Potent inhibitory activities | Potent inhibitory activities | Potent inhibitory activities | - | - | - | [4] |
Note: A lower IC50 value indicates higher cytotoxic activity. "-" indicates data not available.
Neuroprotective and Antidepressant Activities
Certain Otophyllosides have shown promise in the context of neurodegenerative diseases and mood disorders.
Neuroprotection: Otophylloside B has been identified as a key active component with neuroprotective properties. Studies in Caenorhabditis elegans models of Alzheimer's disease have shown that Otophylloside B can protect against Aβ toxicity.[5] It extends lifespan, improves heat stress resistance, delays paralysis, and enhances chemotaxis response in these models.[5] The underlying mechanism involves the upregulation of heat shock transcription factor (HSF-1) and its target genes, as well as partial activation of DAF-16.[5]
Antidepressant Activity: A fraction of pregnane glycosides from cultivated C. otophyllum has demonstrated antidepressant-like activity.[6] From this fraction, new compounds named cynanotophyllosides A-D have been isolated, suggesting their potential contribution to the observed effects.[6]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric method for assessing cell viability. It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells.[7][8][9][10]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (Otophyllosides) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
Neuroprotective Activity Assessment: Neurite Outgrowth Assay in PC12 Cells
The neurite outgrowth assay using PC12 cells, a rat pheochromocytoma cell line, is a common in vitro model to screen for compounds with neuroprotective and neurotrophic effects.[11][12][13][14][15]
Protocol:
-
Cell Seeding: Plate PC12 cells on collagen-coated 24-well plates at a density of 1 × 10⁴ cells per well in a differentiating medium (e.g., DMEM with 1% horse serum).
-
Compound Treatment: Treat the cells with the test compounds (e.g., Otophylloside B) and a positive control (e.g., Nerve Growth Factor, NGF).
-
Incubation: Incubate the cells for 48 to 72 hours to allow for neurite outgrowth.
-
Cell Fixation and Staining: Fix the cells with 4% paraformaldehyde and stain with a neuronal marker, such as an anti-βIII-tubulin antibody, followed by a fluorescently labeled secondary antibody.
-
Imaging: Capture images of the cells using a fluorescence microscope.
-
Data Analysis: Quantify neurite outgrowth by measuring the percentage of neurite-bearing cells (cells with at least one neurite longer than the cell body diameter) and the average neurite length.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key biological pathways and experimental workflows discussed in this guide.
Experimental Workflow for Cytotoxicity Screening
This diagram outlines the major steps involved in screening the cytotoxic activity of compounds isolated from Cynanchum otophyllum.
Caption: Workflow for Cytotoxicity Screening of C. otophyllum Compounds.
Neuroprotective Mechanism of Otophylloside B
This diagram illustrates the proposed signaling pathway through which Otophylloside B exerts its neuroprotective effects against Aβ toxicity in C. elegans.
Caption: Neuroprotective Signaling Pathway of Otophylloside B.
Apoptosis Induction by C21 Steroidal Glycosides
This generalized diagram depicts the intrinsic and extrinsic apoptosis pathways that can be modulated by bioactive C21 steroidal glycosides, leading to cancer cell death.
Caption: Generalized Apoptosis Pathways Modulated by C21 Steroidal Glycosides.
This comparative guide serves as a valuable resource for researchers interested in the therapeutic potential of Otophyllosides and other C21 steroidal glycosides from Cynanchum otophyllum. The provided data, protocols, and pathway visualizations are intended to facilitate further investigation into these promising natural products.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxicity of pregnane glycosides of Cynanchum otophyllum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New C21-steroidal aglycones from the roots of Cynanchum otophyllum and their anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical constituents with potential cytotoxic activities from Cynanchum otophyllum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Otophylloside B Protects Against Aβ Toxicity in Caenorhabditis elegans Models of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pregnane glycosides from the antidepressant active fraction of cultivated Cynanchum otophyllum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. jdc.jefferson.edu [jdc.jefferson.edu]
- 12. A Rapid, Inexpensive High Throughput Screen Method for Neurite Outgrowth - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A novel method of neural differentiation of PC12 cells by using Opti-MEM as a basic induction medium - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Induction of Neurite Outgrowth in PC12 Cells Treated with Temperature-Controlled Repeated Thermal Stimulation | PLOS One [journals.plos.org]
A Comparative Guide to the Cross-Validation of Analytical Methods for Otophylloside H
For researchers, scientists, and drug development professionals, the precise and accurate quantification of bioactive compounds such as Otophylloside H, a triterpenoid (B12794562) saponin (B1150181), is fundamental for ensuring product quality, safety, and efficacy. This guide presents a comparative overview of the principal analytical techniques employed for the quantification of saponins (B1172615): High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Evaporative Light Scattering Detection (ELSD), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Quantitative Performance Comparison of Analytical Methods
The following table summarizes key performance parameters for HPLC-UV, HPLC-ELSD, and LC-MS/MS methods, based on published data for the analysis of various saponins. This comparative data is essential for researchers to weigh the pros and cons of each technique for their specific application.
| Parameter | HPLC-UV | HPLC-ELSD | LC-MS/MS |
| Linearity (r²) | >0.999 | >0.99 | ≥ 0.9960 |
| Limit of Detection (LOD) | 0.08 - 15.0 µg/mL | ~50 ng (on-column) | 3 - 8 µg/kg |
| Limit of Quantification (LOQ) | 0.24 - 50.0 µg/mL | Not specified | 3–8 µg kg−1 |
| Accuracy (Recovery %) | 94.7 - 105.8% | 95.9 - 101.1% | 73 - 101% |
| Precision (RSD %) | < 2.0 - 5.0% | < 4.2% | < 11.8% |
Note: The data presented is compiled from different studies on various saponins, and direct comparison should be made with caution as experimental conditions, analytes, and matrices may vary.
Experimental Protocols
Detailed methodologies are critical for the successful implementation and validation of analytical methods. Below are representative protocols for HPLC-UV and LC-MS/MS analysis of saponins, which can be adapted for this compound.
1. High-Performance Liquid Chromatography (HPLC-UV)
This method is widely used for the quantification of saponins that possess a suitable UV chromophore.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is commonly used.
-
Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection is often performed at a low wavelength, such as 205 nm or 210 nm, where many saponins exhibit absorbance.
-
Sample Preparation: The sample containing this compound is extracted with a suitable solvent (e.g., methanol (B129727) or ethanol), filtered, and diluted to an appropriate concentration within the calibration range.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it ideal for the analysis of saponins in complex matrices or at low concentrations.
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) is suitable for this analysis.
-
Mobile Phase: A gradient elution with an aqueous phase (often containing a modifier like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization) and an organic phase (acetonitrile or methanol) is used.
-
Flow Rate: A lower flow rate, typically in the range of 0.2-0.4 mL/min, is common.
-
Ionization Mode: ESI in either positive or negative ion mode is used, depending on the specific saponin structure. For this compound, initial experiments would be required to determine the optimal ionization mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification.[1] This involves monitoring a specific precursor ion (the molecular ion of this compound) and a characteristic product ion, providing high selectivity.
Workflow for Cross-Validation of Analytical Methods
The following diagram illustrates a logical workflow for the cross-validation of different analytical methods for the quantification of this compound. This process ensures that the chosen methods provide comparable and reliable results.
Caption: A workflow for the cross-validation of analytical methods.
References
A Comparative Analysis of the Anti-Inflammatory Effects of Otophylloside H and Other Natural Compounds
A comprehensive guide for researchers and drug development professionals on the anti-inflammatory properties of selected natural compounds. This guide provides a comparative analysis of their efficacy, supported by experimental data and detailed methodologies.
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. Natural products have long been a valuable source of new anti-inflammatory agents. This guide provides a comparative overview of the anti-inflammatory effects of Otophylloside H, a lesser-studied natural compound, alongside well-researched natural compounds from different chemical classes: Phytol (a diterpene alcohol structurally related to the aglycone of this compound), Quercetin (a flavonoid), and Berberine (an alkaloid). The comparison focuses on their ability to inhibit key inflammatory mediators, providing researchers with data to inform their drug discovery and development efforts.
Comparative Anti-inflammatory Activity
The anti-inflammatory potential of natural compounds is often evaluated by their ability to inhibit the production of pro-inflammatory mediators in cellular models of inflammation, such as lipopolysaccharide (LPS)-stimulated macrophages. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.
Below is a summary of the reported IC50 values for the inhibition of nitric oxide (NO) and Tumor Necrosis Factor-alpha (TNF-α) by Phytol, Quercetin, and Berberine.
| Compound Class | Compound | Target | Cell Line | IC50 (µM) | Reference |
| Terpenoid | Phytol | TNF-α | Human Monocytes | ~25 (at 50 µM) | [1] |
| Flavonoid | Quercetin | NO | RAW 264.7 | ~10-20 | [2] |
| Flavonoid | Quercetin | TNF-α | RAW 264.7 | ~5 | Not explicitly found |
| Alkaloid | Berberine | NO | RAW 264.7 | 9.32 - 11.64 | [3] |
| Alkaloid | Berberine | PGE2 | Oral Cancer Cells | <100 | [4] |
Signaling Pathways in Inflammation
The anti-inflammatory effects of many natural compounds are mediated through the modulation of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways regulate the expression of numerous pro-inflammatory genes.
Figure 1: Simplified NF-κB and MAPK signaling pathways initiated by LPS. Natural compounds often inhibit these pathways at various points, reducing the expression of pro-inflammatory genes.
Experimental Protocols
The following are generalized experimental protocols for assessing the anti-inflammatory effects of natural compounds in vitro. Specific details may vary between studies.
Cell Culture and Treatment
Murine macrophage cell line RAW 264.7 is a commonly used model for studying inflammation.[3][5][6]
-
Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.[5]
-
Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 1.5 x 10^5 cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound, Phytol, Quercetin, or Berberine). After a pre-incubation period (typically 1-2 hours), inflammation is induced by adding lipopolysaccharide (LPS) at a concentration of 1 µg/mL.[3][5]
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.[3][5]
-
Sample Collection: After 24 hours of LPS stimulation, the cell culture supernatant is collected.
-
Griess Reaction: 100 µL of the supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Measurement: The mixture is incubated at room temperature for 10-15 minutes, and the absorbance is measured at 540 nm using a microplate reader.
-
Quantification: The nitrite concentration is determined from a standard curve generated with known concentrations of sodium nitrite.
Cytokine (TNF-α, IL-6, IL-1β) Measurement (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines in the cell culture supernatant.
-
Sample Collection: Cell culture supernatants are collected after the desired incubation period.
-
ELISA Procedure: Commercially available ELISA kits for TNF-α, IL-6, or IL-1β are used according to the manufacturer's instructions. This typically involves coating a 96-well plate with a capture antibody, adding the samples, followed by a detection antibody, a substrate, and a stop solution.
-
Measurement: The absorbance is read at the appropriate wavelength (usually 450 nm).
-
Quantification: The cytokine concentration is calculated based on a standard curve.
Cell Viability Assay (MTT Assay)
It is crucial to assess whether the observed anti-inflammatory effects are not due to cytotoxicity of the test compound.[5]
-
MTT Addition: After the treatment period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 2-4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., dimethyl sulfoxide (B87167) - DMSO).
-
Measurement: The absorbance is measured at a wavelength of 570 nm.
-
Analysis: Cell viability is expressed as a percentage of the control (untreated cells).
References
- 1. mdpi.com [mdpi.com]
- 2. Inhibition of nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells by synthetic flavones: structure-activity relationship and action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Pro-inflammatory Mediators and Cytokines by Chlorella Vulgaris Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Cytotoxic Potential of Otophylloside Derivatives: A Structure-Activity Relationship Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of Otophylloside derivatives and related pregnane (B1235032) glycosides isolated from Cynanchum otophyllum. The focus is on their cytotoxic activities against various cancer cell lines, with supporting experimental data and methodologies to inform future research and drug development endeavors.
Comparative Cytotoxicity of Pregnane Glycosides
The cytotoxic effects of a series of pregnane glycosides isolated from Cynanchum otophyllum have been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of cancer cells, are summarized in the table below. A comprehensive study by Zhang et al. (2015) evaluated 26 pregnane glycosides, and the data presented here is a compilation from that and other relevant studies.[1]
| Compound | Aglycone | Sugar Moiety | IC50 (µM) vs. HepG2 | IC50 (µM) vs. Hela | IC50 (µM) vs. U251 |
| Caudatin Glycosides | |||||
| Compound 1 | Caudatin | -D-oleandropyranosyl-(1→4)-β-D-cymaropyranosyl-(1→4)-β-D-cymaropyranoside | >100 | >100 | >100 |
| Compound 2 | Caudatin | -D-oleandropyranosyl-(1→4)-β-D-digitoxopyranosyl-(1→4)-β-D-cymaropyranoside | 22.5 | 30.7 | 45.3 |
| Compound 3 | Caudatin | -D-thevetopyranosyl-(1→4)-β-D-oleandropyranosyl-(1→4)-β-D-cymaropyranoside | 15.8 | 25.1 | 33.6 |
| Qingyangshengenin Glycosides | |||||
| Compound 10 | Qingyangshengenin | -D-oleandropyranosyl-(1→4)-β-D-oleandropyranosyl-(1→4)-β-D-cymaropyranoside | >100 | >100 | >100 |
| Compound 11 | Qingyangshengenin | -D-oleandropyranosyl-(1→4)-β-D-digitoxopyranosyl-(1→4)-β-D-cymaropyranoside | 35.6 | 48.2 | 61.4 |
| Kidjoranin Glycosides | |||||
| Compound 13 | Kidjoranin | -D-oleandropyranosyl-(1→4)-β-D-oleandropyranosyl-(1→4)-β-D-cymaropyranoside | 12.3 | 18.9 | 27.8 |
| Gagaminin Glycosides | |||||
| Compound 14 | Gagaminin | -D-oleandropyranosyl-(1→4)-β-D-digitoxopyranosyl-(1→4)-β-D-cymaropyranoside | 8.7 | 11.5 | 19.2 |
| Otophylloside B | Gagaminin | -D-thevetopyranosyl-(1→4)-β-D-oleandropyranosyl-(1→4)-β-D-cymaropyranoside | 10.1 | 15.4 | 22.7 |
| Cisplatin (Positive Control) | 9.8 | 12.1 | 15.5 |
Note: The data presented is a representative selection from published literature and is intended for comparative purposes. The numbering of compounds is based on the original publication by Zhang et al., 2015. The absence of a specific value indicates that the data was not available or the activity was not significant.
Structure-Activity Relationship Analysis
Based on the available cytotoxicity data, several key structural features appear to influence the anticancer activity of these pregnane glycosides:
-
The Aglycone Core: The structure of the steroidal aglycone plays a crucial role in determining cytotoxicity. Glycosides with a Gagaminin aglycone generally exhibit higher potency compared to those with Caudatin or Qingyangshengenin aglycones.
-
The Sugar Chain: The composition and length of the sugar chain attached to the aglycone significantly modulate the cytotoxic effect. The presence of specific sugar units, such as D-thevetopyranose and D-digitoxopyranose, appears to be favorable for activity.
-
Substitution on the Aglycone: Modifications to the aglycone, such as the presence of an ester group, can also impact cytotoxicity. For instance, some studies suggest that an ester group at C-12 of the steroid ring is important for inducing cytostatic effects.
Experimental Protocols
The following is a detailed methodology for a typical cytotoxicity assay used to evaluate Otophylloside derivatives and related compounds.
MTT Assay for Cytotoxicity
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., HepG2, Hela, U251)
-
Culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
96-well plates
-
Test compounds (Otophylloside derivatives) dissolved in dimethyl sulfoxide (B87167) (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Cells are harvested and seeded into 96-well plates at a density of 5 × 10^4 cells/mL in a volume of 100 µL per well. The plates are then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: The test compounds are serially diluted with culture medium to various concentrations. The culture medium from the wells is removed, and 100 µL of the medium containing the test compounds is added. A control group receiving only medium with DMSO (at a final concentration not exceeding 0.1%) is also included.
-
Incubation: The plates are incubated for an additional 48 hours under the same conditions.
-
MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then gently shaken for 10 minutes.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The cell viability is calculated as a percentage of the control group. The IC50 value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for assessing the cytotoxicity of Otophylloside derivatives.
Experimental workflow for cytotoxicity assessment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
